5-Meo-eipt
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-ethyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-5-18(12(2)3)9-8-13-11-17-16-7-6-14(19-4)10-15(13)16/h6-7,10-12,17H,5,8-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVEQXDHSGNBFLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCC1=CNC2=C1C=C(C=C2)OC)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70704548 | |
| Record name | 5-Methoxy-N-ethyl-N-isopropyltryptamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70704548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850032-66-5 | |
| Record name | N-Ethyl-5-methoxy-N-(1-methylethyl)-1H-indole-3-ethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850032-66-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Meo-eipt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0850032665 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methoxy-N-ethyl-N-isopropyltryptamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70704548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-MEO-EIPT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M8HT6UV7B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
5-MeO-DIPT mechanism of action on serotonin receptors
An In-depth Technical Guide to the Mechanism of Action of 5-MeO-DIPT on Serotonin Receptors
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT) is a synthetic psychedelic tryptamine known for its distinct psychoactive effects. Its mechanism of action is complex, involving interactions with multiple serotonin (5-HT) receptor subtypes and the serotonin transporter (SERT). This document provides a detailed technical overview of the pharmacodynamics of 5-MeO-DIPT, focusing on its interactions with serotonin receptors. It consolidates quantitative binding and functional data, outlines key experimental protocols for its characterization, and visualizes the associated molecular signaling pathways and experimental workflows. The primary mechanism for its psychedelic effects is attributed to agonism at the 5-HT2A receptor, while its potent activity at the 5-HT1A receptor significantly modulates its overall pharmacological profile.
Introduction
5-MeO-DIPT, colloquially known as "Foxy Methoxy," is a tryptamine derivative with a history of use for its entactogenic and psychoactive properties.[1] Understanding its molecular interactions is crucial for elucidating the basis of its effects and for the rational design of novel therapeutics. The primary targets of classic psychedelic compounds are the serotonin receptors, a diverse family of G protein-coupled receptors (GPCRs) and one ligand-gated ion channel.[2] 5-MeO-DIPT exhibits a complex pharmacology, acting as an agonist at multiple 5-HT receptor subtypes and as an inhibitor of the serotonin transporter (SERT).[3][4] This guide synthesizes current research to present a detailed profile of its mechanism of action.
Quantitative Pharmacological Data
The pharmacological activity of 5-MeO-DIPT is characterized by its binding affinity (Ki) and functional potency (EC50) and efficacy (Emax) at various serotonin receptors. The data presented below is compiled from in vitro studies using human cloned receptors.
Receptor Binding Affinity
Binding affinity data indicates how strongly 5-MeO-DIPT binds to a receptor. The inhibition constant (Ki) is inversely proportional to affinity; a lower Ki value signifies a stronger binding interaction. 5-MeO-DIPT shows the highest affinity for the 5-HT1A receptor, followed by the 5-HT2A receptor and the serotonin transporter (SERT).[1][2][5]
| Target | Radioligand | Ki (nM) | Reference |
| Human 5-HT1A Receptor | [³H]8-OH-DPAT | 100 | López-Arnau et al., 2024[2] |
| Human 5-HT2A Receptor | [³H]Ketanserin | 318 | López-Arnau et al., 2024[2] |
| Human Serotonin Transporter (SERT) | [³H]Paroxetine | 1060 | López-Arnau et al., 2024[2] |
| Table 1: Binding Affinity (Ki) of 5-MeO-DIPT at Human Serotonin Receptors and Transporter. |
Functional Activity
Functional assays measure the biological response initiated by the drug binding to the receptor. For Gq-coupled receptors like 5-HT2A, this is often measured via intracellular calcium mobilization. The data indicates that 5-MeO-DIPT is a full and potent agonist at the 5-HT2A receptor.[2] Its activity at 5-HT1A receptors is confirmed through in vivo behavioral models, where it potentiates the effects of other 5-HT1A agonists.[3][4]
| Target | Assay Type | EC50 (nM) | Emax (% of 5-HT) | Reference |
| Human 5-HT2A Receptor | Calcium Mobilization | 115 | 102% | López-Arnau et al., 2024[2] |
| Table 2: Functional Activity of 5-MeO-DIPT at the Human 5-HT2A Receptor. |
Core Signaling Pathways
5-MeO-DIPT's effects are mediated by distinct intracellular signaling cascades following its binding to 5-HT1A and 5-HT2A receptors.
5-HT2A Receptor Signaling
The hallucinogenic effects of 5-MeO-DIPT are primarily mediated by its agonist activity at 5-HT2A receptors.[1][3] The 5-HT2A receptor is canonically coupled to the Gαq G-protein.[6] Activation initiates a cascade involving phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 stimulates the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[8] This increase in intracellular calcium is a key event that can be quantified to determine agonist potency and efficacy.[9]
5-HT1A Receptor Signaling
5-MeO-DIPT is a potent agonist at 5-HT1A receptors, which are coupled to the Gαi/o G-protein.[3] These receptors act as both postsynaptic receptors and as presynaptic autoreceptors on serotonin neurons. Their activation leads to the inhibition of adenylyl cyclase, which decreases intracellular levels of cyclic AMP (cAMP). This signaling pathway also activates G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and a reduction in neuronal firing rate.[3] When activated as autoreceptors, they provide a negative feedback mechanism, reducing the synthesis and release of serotonin. This action likely counteracts the increase in synaptic serotonin that would otherwise result from 5-MeO-DIPT's inhibition of SERT.[4][10]
Experimental Protocols
The characterization of 5-MeO-DIPT's pharmacology relies on standardized in vitro and in vivo assays.
Radioligand Receptor Binding Assay
This assay quantifies the affinity of a compound for a specific receptor.
Objective: To determine the inhibition constant (Ki) of 5-MeO-DIPT at a target receptor.
Methodology:
-
Preparation: Cell membranes from cell lines stably expressing the human serotonin receptor of interest (e.g., 5-HT2A) are prepared.[11]
-
Incubation: A fixed concentration of a specific radioligand (e.g., [³H]ketanserin for 5-HT2A) is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled test compound (5-MeO-DIPT). A parallel incubation without the test compound determines total binding, and another with a high concentration of a known non-radioactive ligand determines non-specific binding.[12]
-
Separation: The reaction is terminated by rapid filtration through glass fiber filter mats (e.g., GF/B), which trap the membrane-bound radioligand while allowing the unbound ligand to pass through. The filters are then washed to remove any remaining unbound radioligand.[11]
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Analysis: The data are used to generate a competition curve. The IC50 value (the concentration of 5-MeO-DIPT that inhibits 50% of the specific binding of the radioligand) is determined using non-linear regression. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Functional Assay
This assay is used to measure the functional potency and efficacy of a compound at Gq-coupled receptors like 5-HT2A.
Objective: To determine the EC50 and Emax of 5-MeO-DIPT at the 5-HT2A receptor.
Methodology:
-
Cell Culture: A cell line (e.g., HEK293) stably expressing the human 5-HT2A receptor is cultured in microplates.[13]
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). This dye exhibits low fluorescence in the absence of calcium but increases its fluorescence intensity upon binding to it.
-
Compound Addition: The plate is placed in a fluorometric imaging plate reader (FLIPR). A baseline fluorescence reading is established. Then, various concentrations of 5-MeO-DIPT are automatically added to the wells.[13]
-
Measurement: The instrument continuously monitors the fluorescence intensity in each well immediately following compound addition. Agonist activation of the 5-HT2A receptor leads to a rapid increase in intracellular calcium, causing a transient peak in fluorescence.[8]
-
Analysis: The peak fluorescence response for each concentration is measured. The data are normalized to the response of a control (e.g., a saturating concentration of serotonin) and plotted against the log of the compound concentration to generate a dose-response curve. Non-linear regression is used to calculate the EC50 (the concentration producing 50% of the maximal response) and the Emax (the maximum response relative to the full agonist).
Conclusion
The mechanism of action of 5-MeO-DIPT at serotonin receptors is multifaceted. It acts as a full agonist at the 5-HT2A receptor, which is the primary driver of its psychedelic effects through the Gq/PLC/IP3 signaling pathway.[1][2] Concurrently, its high affinity and agonist activity at the inhibitory Gi-coupled 5-HT1A receptor significantly modulates its neurochemical effects, particularly by limiting serotonin release that would otherwise be enhanced by its weaker inhibition of the serotonin transporter.[4] This dual action at key serotonin receptor subtypes defines its unique pharmacological and psychoactive profile, distinguishing it from other classic tryptamines. Further research into biased agonism at the 5-HT2A receptor and the interplay between 5-HT1A and 5-HT2A-mediated effects will continue to refine our understanding of this compound.
References
- 1. 5-MeO-DiPT - Wikipedia [en.wikipedia.org]
- 2. Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neurotoxic Effects of 5-MeO-DIPT: A Psychoactive Tryptamine Derivative in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual actions of 5‐MeO‐DIPT at the serotonin transporter and serotonin 5‐HT1A receptor in the mouse striatum and prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phospholipase C mediates (±)-1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane (DOI)-, but not lysergic acid diethylamide (LSD)-, elicited head bobs in rabbit medial prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. innoprot.com [innoprot.com]
- 9. researchgate.net [researchgate.net]
- 10. Dual actions of 5-MeO-DIPT at the serotonin transporter and serotonin 5-HT1A receptor in the mouse striatum and prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT): A Technical Guide to its Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties and synthesis of 5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT), a psychoactive tryptamine. The document details its chemical structure, summarizes known synthetic methodologies with quantitative data, and provides an in-depth experimental protocol for a common synthesis route. Furthermore, it elucidates the primary signaling pathways through which 5-MeO-DIPT is understood to exert its pharmacological effects, namely through agonism at the serotonin 5-HT2A and 5-HT1A receptors.
Chemical Structure
5-MeO-DIPT, also known as "Foxy Methoxy," is a synthetic tryptamine derivative. Its core structure consists of a bicyclic indole heterocycle with a methoxy group substituted at the 5-position of the indole ring. An ethylamine side chain at the 3-position is N,N-disubstituted with two isopropyl groups.
Chemical Formula: C₁₇H₂₆N₂O[1][2]
IUPAC Name: N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N-propan-2-ylpropan-2-amine[1]
CAS Number: 4021-34-5[1]
Molecular Weight: 274.40 g/mol
The hydrochloride salt of 5-MeO-DIPT typically presents as a white crystalline powder.[3]
Synthesis of 5-MeO-DIPT
The synthesis of 5-MeO-DIPT can be achieved through several routes. The most well-documented method is a multi-step synthesis starting from 5-methoxyindole, often referred to as a variation of the Speeter and Anthony tryptamine synthesis. Alternative methods include the direct alkylation of 5-methoxytryptamine.
Synthesis via the Speeter and Anthony Method
This synthetic pathway involves the reaction of 5-methoxyindole with oxalyl chloride to form an indolylglyoxylyl chloride intermediate. This intermediate is then reacted with diisopropylamine to yield a glyoxalamide, which is subsequently reduced to the final product, 5-MeO-DIPT.
Quantitative Data for Synthesis from 5-Methoxyindole
| Step | Reactants | Reagents/Solvents | Conditions | Product | Yield |
| 1 | 5-Methoxyindole (100 g) | Oxalyl chloride (325 g), Anhydrous ether (1500 ml) | Stirred on ice for 30 min, then -20°C for 4 h | 5-Methoxyindole-3-yl-glyoxalylchloride | 148 g |
| 2 | 5-Methoxyindole-3-yl-glyoxalylchloride (100 g) | Diisopropylamine (170 g), Anhydrous THF (1500 ml) | Stirred on ice for 4 h | 5-Methoxyindole-3-yl-N,N-diisopropylglyoxylamide | 126 g (crude) |
| 3 | 5-Methoxyindole-3-yl-N,N-diisopropylglyoxylamide (100 g) | Lithium aluminium hydride (125 g), Anhydrous THF (1500 ml) | Refluxed for 15 h | 5-Methoxy-N,N-diisopropyltryptamine (freebase) | 79 g |
Alternative Synthesis Routes
Other potential synthetic routes to 5-MeO-DIPT include the direct diisopropylation of 5-methoxytryptamine using an isopropyl halide (e.g., isopropyl iodide) or reductive amination of 5-methoxytryptamine with acetone. However, detailed, peer-reviewed quantitative data for these specific methods are not as readily available in the scientific literature. The reductive amination approach, in general, involves the reaction of an amine with a ketone in the presence of a reducing agent, such as sodium cyanoborohydride.
Experimental Protocols
Detailed Protocol for Synthesis from 5-Methoxyindole
This protocol is based on a published synthesis and provides a comprehensive, step-by-step methodology.
Step 1: Synthesis of 5-Methoxyindole-3-yl-glyoxalylchloride
-
Dissolve 100 g of 5-methoxyindole in 1500 ml of anhydrous ether in a suitable reaction vessel.
-
Cool the solution in an ice bath and stir for 30 minutes.
-
Add 325 g of oxalyl chloride dropwise to the stirred solution.
-
Continue stirring on ice for 30 minutes after the addition is complete.
-
Store the reaction mixture at -20°C for 4 hours.
-
Filter the resulting orange precipitate (the α-oxo acid chloride).
-
Wash the precipitate three times with 50 ml of cold anhydrous ether.
-
Dry the product in a vacuum desiccator for 3 hours at room temperature to yield 148 g of 5-methoxyindole-3-yl-glyoxalylchloride.
Step 2: Synthesis of 5-Methoxyindole-3-yl-N,N-diisopropylglyoxylamide
-
Dissolve 100 g of 5-methoxyindole-3-yl-glyoxalylchloride in 1500 ml of anhydrous tetrahydrofuran (THF) and cool in an ice bath.
-
Add 170 g of diisopropylamine dropwise to the ice-cold solution.
-
Stir the mixture on ice for 4 hours.
-
Remove the solvent by evaporation under reduced pressure to obtain 126 g of the crude yellow solid, 5-methoxyindole-3-yl-N,N-diisopropylglyoxylamide.
Step 3: Synthesis of 5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT)
-
Prepare a slurry of 125 g of lithium aluminium hydride (LAH) in 500 ml of anhydrous THF in a reaction vessel equipped with a dropping funnel and reflux condenser, and cool it in an ice bath.
-
Dissolve 100 g of the glyoxalylamide from Step 2 in 1000 ml of anhydrous THF and add it dropwise to the stirred, ice-cold LAH slurry.
-
After the addition is complete, reflux the reaction mixture for 15 hours.
-
Cool the mixture in an ice bath and cautiously quench the excess LAH by the dropwise addition of 1100 ml of water, followed by 1100 ml of 20% sodium hydroxide solution, and then another 1100 ml of water.
-
Filter the precipitated inorganic salts and wash them three times with 500 ml of THF.
-
Combine the filtrate and washes and evaporate the solvent under reduced pressure.
-
Dissolve the resulting oily residue in 750 ml of dichloromethane (DCM) and wash it three times with water and once with a saturated aqueous sodium chloride solution.
-
Dry the organic phase over anhydrous magnesium sulfate and evaporate the solvent under reduced pressure.
-
Dry the resulting colorless, transparent oil overnight under vacuum over phosphorus pentoxide to yield 79 g of 5-MeO-DIPT freebase as a beige solid.
Signaling Pathways
The pharmacological effects of 5-MeO-DIPT are primarily attributed to its activity as an agonist at serotonin receptors, particularly the 5-HT2A and 5-HT1A subtypes.
5-HT2A Receptor Signaling Pathway
The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/G11 signaling pathway.[4] Agonist binding, such as by 5-MeO-DIPT, initiates a cascade of intracellular events.
5-HT1A Receptor Signaling Pathway
The 5-HT1A receptor is also a GPCR, but it couples to inhibitory Gi/o proteins.[3] Activation of this receptor by 5-MeO-DIPT leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
References
- 1. Synthesis and Characterization of 5-MeO-DMT Succinate for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. WO2023002005A1 - Method for preparing a tryptamine derivative. - Google Patents [patents.google.com]
- 4. Continuous flow synthesis of N , N -dimethyltryptamine (DMT) analogues with therapeutic potential - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00562G [pubs.rsc.org]
In Vitro Binding Affinity of 5-MeO-DIPT for 5-HT1A and 5-HT2A Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro binding affinity of 5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT) for the serotonin 1A (5-HT1A) and 2A (5-HT2A) receptors. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways to support research and development in neuropharmacology.
Core Findings: Quantitative Binding Affinity
The in vitro binding affinity of 5-MeO-DIPT for human 5-HT1A and 5-HT2A receptors has been characterized through radioligand binding assays. The data, summarized in the table below, indicates that 5-MeO-DIPT exhibits a nanomolar affinity for both receptor subtypes.
| Compound | Receptor | Binding Affinity (Ki) [nM] | Functional Assay | Parameter | Value [nM] | Efficacy (Emax) |
| 5-MeO-DIPT | 5-HT1A | 158 | - | - | - | - |
| 5-MeO-DIPT | 5-HT2A | 243 | Calcium Mobilization | EC50 | 11.5 | 102% |
Data sourced from Puigseslloses et al. (2024).
Experimental Protocols: Radioligand Binding Assays
The determination of the binding affinity of 5-MeO-DIPT for 5-HT1A and 5-HT2A receptors is typically achieved through competitive radioligand binding assays. The following protocol is a synthesized representation of standard methodologies employed in the field.
1. Membrane Preparation:
-
Membranes are prepared from cell lines stably expressing the human 5-HT1A or 5-HT2A receptor, such as Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells.[1]
-
Cells are cultured and harvested, then homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
The homogenate undergoes centrifugation to pellet the membranes. The resulting pellet is washed and resuspended in a suitable buffer, often containing a cryoprotectant like sucrose for storage at -80°C.[2]
-
On the day of the assay, the membrane preparation is thawed and resuspended in the final assay binding buffer.[2]
2. Radioligand Binding Assay:
-
The assay is typically conducted in a 96-well plate format.[3]
-
Each well contains the prepared cell membranes, a specific radioligand, and the competing unlabeled ligand (5-MeO-DIPT) at various concentrations.
-
For 5-HT1A receptors: A commonly used radioligand is [3H]8-OH-DPAT.
-
For 5-HT2A receptors: A standard radioligand is [3H]ketanserin.
-
The reaction mixture is incubated to allow for competitive binding to reach equilibrium. Incubation times and temperatures can vary but are typically around 60 minutes at room temperature or 30°C.[2]
-
Determination of Non-specific Binding: To quantify non-specific binding, a high concentration of a known, non-labeled ligand (e.g., serotonin) is added to a set of wells.
3. Filtration and Detection:
-
Following incubation, the mixture is rapidly filtered through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the bound radioligand from the unbound.[2][3]
-
The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.
-
The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.[2]
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of 5-MeO-DIPT that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways
The 5-HT1A and 5-HT2A receptors are G protein-coupled receptors (GPCRs) that initiate distinct intracellular signaling cascades upon activation.
5-HT1A Receptor Signaling
The 5-HT1A receptor primarily couples to inhibitory G proteins (Gi/o). Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). The Gβγ subunits can also directly activate G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and reduced neuronal excitability.
5-HT2A Receptor Signaling
The 5-HT2A receptor couples to Gq/11 proteins. Activation of this pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).
Experimental Workflow
The general workflow for determining the in vitro binding affinity of a compound like 5-MeO-DIPT is a multi-step process that requires careful preparation and precise execution.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Neurochemical Effects of 5-MeO-DIPT on Dopamine and Glutamate Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT), a synthetic tryptamine hallucinogen, has garnered attention for its unique psychoactive profile. While its primary interactions with the serotonergic system are well-documented, its downstream effects on dopamine and glutamate neurotransmission are critical for a comprehensive understanding of its pharmacological actions and toxicological profile. This technical guide synthesizes the current scientific literature on the neurochemical effects of 5-MeO-DIPT, with a specific focus on its impact on dopamine and glutamate systems. It provides a detailed overview of its receptor binding affinities, in vivo effects on neurotransmitter levels, and the experimental methodologies used to obtain these data. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the complex neuropharmacology of psychoactive compounds.
Introduction
5-Methoxy-N,N-diisopropyltryptamine, commonly known as "Foxy Methoxy," is a psychoactive substance belonging to the tryptamine class.[1][2] Its primary mechanism of action is believed to be the agonism of serotonin 5-HT2A receptors, a common feature of classic hallucinogens.[1][3] However, its broader neurochemical footprint extends to the modulation of dopamine (DA) and glutamate (Glu) pathways, which likely contribute to its distinct subjective effects and potential neurotoxicity.[3][4] Understanding these interactions is paramount for elucidating its complete pharmacological profile and for the development of potential therapeutic applications or mitigation strategies for its adverse effects.
Quantitative Analysis of 5-MeO-DIPT's Neurochemical Effects
The following tables summarize the key quantitative data regarding the interaction of 5-MeO-DIPT with dopamine and glutamate systems.
Table 1: Receptor and Transporter Binding Affinities of 5-MeO-DIPT
| Target | Ligand | Kᵢ (nM) | Species | Assay Type | Reference |
| Dopamine Receptors | |||||
| D₁ | [³H]SCH23390 | >10,000 | Human | Radioligand Binding | [5] |
| D₂ | [³H]Spiperone | >10,000 | Human | Radioligand Binding | [5] |
| D₃ | [³H]Spiperone | >10,000 | Human | Radioligand Binding | [5] |
| D₄ | [³H]Spiperone | >10,000 | Human | Radioligand Binding | [5] |
| D₅ | [³H]SCH23390 | >10,000 | Human | Radioligand Binding | [5] |
| Dopamine Transporter | |||||
| DAT | [³H]WIN35,428 | >10,000 | Human | Radioligand Binding | [5] |
| DAT (IC₅₀) | [³H]Dopamine | 65,000 | Rat | Uptake Inhibition | [5] |
| Serotonin Transporter | |||||
| SERT | [³H]Citalopram | 1,618 - 2,531 | Human | Radioligand Binding | [5] |
| SERT (IC₅₀) | [³H]Serotonin | 646 - 24,215 | Rat | Uptake Inhibition | [5] |
Note: A higher Kᵢ or IC₅₀ value indicates lower binding affinity or inhibitory potency, respectively.
The data clearly indicates that 5-MeO-DIPT has a very low affinity for dopamine D1-D5 receptors and the dopamine transporter (DAT).[5] Its affinity for the serotonin transporter (SERT) is significantly higher, suggesting a more direct role in modulating the serotonergic system.[5]
Table 2: In Vivo Effects of 5-MeO-DIPT on Extracellular Dopamine Levels in Rats
| Brain Region | Dose (mg/kg, s.c.) | Peak Effect (% of Basal) | Time to Peak (min) | Reference |
| Striatum | 5 | ~75% (decrease) | 60 | [4] |
| 10 | ~200% | 60-100 | [4] | |
| 20 | ~260% | 60-100 | [4] | |
| Nucleus Accumbens | 5 | No significant change | - | [4] |
| 10 | ~200% | 60-100 | [4] | |
| 20 | ~220% | 60-100 | [4] | |
| Frontal Cortex | 5 | ~150% | 60 | [4] |
| 10 | ~280% | 60-100 | [4] | |
| 20 | ~350% | 60-100 | [4] |
Table 3: In Vivo Effects of 5-MeO-DIPT on Extracellular Glutamate Levels in Rats
| Brain Region | Dose (mg/kg, s.c.) | Peak Effect (% of Basal) | Time to Peak (min) | Reference |
| Striatum | 5 | ~180% | 60-100 | [4] |
| 10 | ~200% | 60-100 | [4] | |
| 20 | ~220% | 60-100 | [4] | |
| Nucleus Accumbens | 5 | ~70% (decrease) | 60 | [4] |
| 10 | ~180% | 60-100 | [4] | |
| 20 | ~200% | 60-100 | [4] | |
| Frontal Cortex | 5 | No significant change | - | [4] |
| 10 | ~160% | 60-100 | [4] | |
| 20 | ~180% | 60-100 | [4] |
The in vivo data demonstrate a dose-dependent and region-specific effect of 5-MeO-DIPT on both dopamine and glutamate release.[4] Notably, at higher doses, it significantly increases the extracellular levels of both neurotransmitters in the striatum, nucleus accumbens, and frontal cortex.[4]
Signaling Pathways and Mechanisms of Action
The effects of 5-MeO-DIPT on dopamine and glutamate are largely indirect, stemming from its primary actions on the serotonin system.
References
- 1. Dopamine controls the firing pattern of dopamine neurons via a network feedback mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Neurotoxic Effects of 5-MeO-DIPT: A Psychoactive Tryptamine Derivative in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neurotoxic Effects of 5-MeO-DIPT: A Psychoactive Tryptamine Derivative in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The electrophysiological actions of dopamine and dopaminergic drugs on neurons of the substantia nigra pars compacta and ventral tegmental area - PubMed [pubmed.ncbi.nlm.nih.gov]
5-MeO-DIPT metabolism and metabolite identification in rats
An In-depth Technical Guide to the Metabolism and Metabolite Identification of 5-MeO-DIPT in Rats
Abstract
5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT), a psychoactive tryptamine derivative, undergoes extensive metabolism in rats primarily through oxidative pathways. This technical guide details the metabolic fate of 5-MeO-DIPT in rat models, providing a comprehensive overview of identified metabolites, quantitative excretion data, and the analytical methodologies employed for their characterization. The primary metabolic routes include O-demethylation, N-dealkylation, hydroxylation, and oxidative deamination, catalyzed by various Cytochrome P450 (CYP) isoenzymes. The principal metabolite identified in rat urine is 5-hydroxy-N,N-diisopropyltryptamine (5-OH-DIPT). This document serves as a resource for researchers in toxicology, pharmacology, and drug development, offering detailed experimental protocols and visual representations of metabolic pathways and analytical workflows.
Metabolic Pathways of 5-MeO-DIPT in Rats
The biotransformation of 5-MeO-DIPT in rats is a multi-step process involving Phase I and Phase II metabolic reactions.[1] Phase I reactions introduce or expose functional groups, while Phase II reactions involve conjugation of these groups to increase water solubility and facilitate excretion. The main pathways identified are O-demethylation, N-dealkylation, aromatic hydroxylation, and oxidative deamination.[2][3]
-
O-demethylation: This is a major metabolic route for 5-MeO-DIPT in rats, leading to the formation of its main active metabolite, 5-hydroxy-N,N-diisopropyltryptamine (5-OH-DIPT).[2][4] In vitro studies using rat liver microsomes have identified that CYP2D6, CYP2C6, and CYP1A1 are the primary enzymes responsible for this reaction.[2][3]
-
N-dealkylation: The successive removal of the N-isopropyl groups is another significant pathway. The initial N-deisopropylation results in 5-methoxy-N-isopropyltryptamine (5-MeO-NIPT).[3][4] Further metabolism can lead to the primary amine. The CYP enzymes shown to catalyze this side-chain degradation in rats are CYP2C11, CYP1A2, CYP2C6, and CYP3A2.[2][3]
-
Aromatic Hydroxylation: Direct hydroxylation of the indole ring can occur, primarily at the 6-position, to form 6-hydroxy-5-methoxy-N,N-diisopropyltryptamine (6-OH-5-MeO-DIPT).[5] The CYP1A1 isoenzyme has been shown to exhibit this 6-hydroxylase activity in rats.[2][3]
-
Oxidative Deamination: The ethylamine side chain can undergo oxidative deamination, a common pathway for tryptamines, to form 5-methoxyindole-3-acetic acid (5-MeO-IAA).[2][3]
-
Combined Pathways: Metabolites can also be formed through a combination of these pathways, such as the O-demethylation of 5-MeO-NIPT to produce 5-hydroxy-N-isopropyltryptamine (5-OH-NIPT).[2]
-
Phase II Conjugation: The hydroxylated metabolites, such as 5-OH-DIPT and 6-OH-5-MeO-DIPT, can undergo Phase II conjugation reactions, primarily glucuronidation and sulfation, to form more polar and readily excretable compounds.[1][6]
Metabolite Identification and Quantitative Analysis
Following oral administration to rats, 5-MeO-DIPT is extensively metabolized, with only a small fraction of the parent drug excreted unchanged in the urine.[4] Quantitative analysis of urine collected over a 24-hour period reveals the relative abundance of the major Phase I metabolites.
Table 1: Urinary Excretion of 5-MeO-DIPT and its Metabolites in Rats
| Compound | % of Administered Dose in Urine (0-24h) |
| 5-MeO-DIPT (Unchanged) | 0.8%[4] |
| 5-hydroxy-N,N-diisopropyltryptamine (5-OH-DIPT) | 20.5%[2][3][4] |
| 5-hydroxy-N-isopropyltryptamine (5-OH-NIPT/5-OH-IPT) | 3.6%[2][3] |
| 5-methoxyindole-3-acetic acid (5-MeO-IAA) | 3.4%[2][3] |
| 5-methoxy-N-isopropyltryptamine (5-MeO-NIPT) | 2.6%[2][3] |
Data is based on a 10 mg/kg oral dose administered to male Wistar rats.[4]
Studies indicate that 5-MeO-DIPT and its metabolites are rapidly eliminated, as they are typically undetectable in urine fractions collected 24-48 hours post-administration.[2][3]
Experimental Protocols
The identification and quantification of 5-MeO-DIPT metabolites in rats involve a standardized workflow from drug administration to instrumental analysis.
In Vivo Animal Study
-
Animal Model: Male Wistar rats are commonly used for these metabolism studies.[3][4]
-
Administration: 5-MeO-DIPT hydrochloride is administered orally (p.o.) via gavage at a dose typically ranging from 10 mg/kg to 20 mg/kg.[1][4][6]
-
Sample Collection: Following administration, rats are placed in metabolic cages, and urine is collected for a period of 24 to 48 hours.[1][4]
Sample Preparation
The goal of sample preparation is to extract the metabolites from the complex urine matrix and prepare them for analysis.
-
Enzymatic Hydrolysis: To analyze for conjugated (Phase II) metabolites, urine samples are often pre-treated with β-glucuronidase and arylsulfatase to cleave the glucuronide and sulfate groups, converting the metabolites back to their Phase I forms.[3][4]
-
Extraction: Liquid-liquid extraction (LLE) is a common method. The urine sample (post-hydrolysis) is made alkaline, and metabolites are extracted into an organic solvent like ethyl acetate.[3][4][7] Alternatively, a protein precipitation step using a solvent such as acetonitrile can be employed.[1]
Analytical Instrumentation
A combination of chromatographic separation and mass spectrometric detection is required for the definitive identification and quantification of the metabolites.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a well-established technique for analyzing tryptamine derivatives. After extraction, the residue is often derivatized to improve volatility and chromatographic performance before being analyzed by GC-MS.[3][4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This method has become the standard for its high sensitivity and specificity. Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS) has been successfully developed and validated for the simultaneous determination of 5-MeO-DIPT and its major metabolites in rat urine.[6] LC-High Resolution Mass Spectrometry (LC-HR-MS) is also used for identifying unknown metabolites.[1]
Conclusion
The metabolism of 5-MeO-DIPT in rats is well-characterized, involving several key enzymatic pathways that lead to a range of Phase I and Phase II metabolites. The primary metabolite, 5-OH-DIPT, is formed through O-demethylation and accounts for a significant portion of the administered dose excreted in urine. Other notable metabolites arise from N-dealkylation, hydroxylation, and oxidative deamination. Understanding these metabolic pathways and the enzymes involved is critical for interpreting toxicological findings and for the development of analytical methods to detect its use. The protocols outlined, utilizing advanced chromatographic and mass spectrometric techniques, provide a robust framework for the continued study of this and other psychoactive tryptamines.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. Metabolism of the psychotomimetic tryptamine derivative 5-methoxy-N,N-diisopropyltryptamine in humans: identification and quantification of its urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dCollection 디지털 학술정보 유통시스템 [dcollection.korea.ac.kr]
- 7. researchgate.net [researchgate.net]
A Technical Guide to the Pharmacokinetics and Oral Dosage of 5-MeO-DIPT for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pharmacokinetics and oral dosage of 5-methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT), a psychoactive tryptamine derivative. The information presented herein is intended for research and drug development purposes and is compiled from preclinical and limited human studies. This document summarizes quantitative data, outlines experimental methodologies, and visualizes key biological pathways to facilitate a comprehensive understanding of 5-MeO-DIPT's disposition in biological systems.
Pharmacokinetics of 5-MeO-DIPT
The pharmacokinetics of 5-MeO-DIPT, encompassing its absorption, distribution, metabolism, and excretion, have been primarily investigated in animal models, with some data available from human case reports and analytical studies of urine samples from users.
Absorption and Distribution
Following oral administration, 5-MeO-DIPT is absorbed, with psychoactive effects in humans reported to begin within 20 to 30 minutes, suggesting relatively rapid absorption from the gastrointestinal tract. Peak effects are typically observed between one to one and a half hours after ingestion.[1] Due to its lipophilic nature as a tryptamine derivative, it is expected to readily cross the blood-brain barrier and distribute to various tissues.
Metabolism
The metabolism of 5-MeO-DIPT is extensive and occurs through several key pathways in both rats and humans. The primary metabolic routes include O-demethylation, N-deisopropylation, and hydroxylation.
In studies on rats administered 5-MeO-DIPT orally, the major metabolite identified was 5-hydroxy-N,N-diisopropyltryptamine (5-OH-DIPT).[2][3] Other significant metabolites include 5-methoxy-N-isopropyltryptamine (5-MeO-NIPT), 5-hydroxy-N-isopropyltryptamine, and 5-methoxyindole-3-acetic acid.[2][3] In humans, the urinary metabolites that have been identified include 5-OH-DIPT and 5-MeO-NIPT.[4]
The metabolic pathways are primarily mediated by cytochrome P450 (CYP) enzymes. Studies on analogous compounds suggest the involvement of CYP2D6 and CYP2C19 in the O-demethylation and N-dealkylation processes.[5]
Excretion
The metabolites of 5-MeO-DIPT are primarily excreted in the urine. In a study with rats, approximately 20.5% of the administered oral dose was excreted as 5-OH-DIPT in the urine within 24 hours.[3] The parent compound, 5-MeO-DIPT, is excreted in much smaller amounts, with only 0.8% of the initial dose found unchanged in rat urine.[2] The metabolites are often conjugated with glucuronic acid or sulfate before excretion.[5]
Quantitative Pharmacokinetic Data
The following tables summarize the available quantitative data on 5-MeO-DIPT concentrations in biological fluids and its urinary excretion profile in rats.
Table 1: Blood Concentrations of 5-MeO-DIPT and its Metabolites in Humans
| Compound | Concentration (µg/mL) | Case Type | Analytical Method |
| 5-MeO-DIPT | 0.412 | Lethal | LC-MS |
| 5-OH-DIPT | 0.327 | Lethal | LC-MS |
| 5-MeO-NIPT | 0.020 | Lethal | LC-MS |
| 5-MeO-DIPT | 0.14 | Non-lethal | Not Specified |
Data compiled from a limited number of case reports and may not be representative of typical pharmacokinetic profiles.
Table 2: Urinary Excretion of 5-MeO-DIPT and its Metabolites in Rats (10 mg/kg Oral Dose)
| Compound | Percentage of Dose Excreted in 24h |
| 5-OH-DIPT | 20.5% |
| 5-OH-IPT | 3.6% |
| 5-MeO-IAA | 3.4% |
| 5-MeO-IPT | 2.6% |
| 5-MeO-DIPT (unchanged) | 0.8% |
Data from Kanamori et al. (2006).[3]
Oral Dosage in Research
Oral dosages of 5-MeO-DIPT have been reported in both human anecdotal reports and controlled animal studies.
Table 3: Reported Oral Dosages of 5-MeO-DIPT
| Species | Dosage Range | Context |
| Human | 6 - 12 mg | Anecdotal Reports (Psychoactive Effects) |
| Rat | 10 - 20 mg/kg | Metabolism and Neurochemical Studies |
Experimental Protocols
This section provides an overview of methodologies for key experiments related to the study of 5-MeO-DIPT's pharmacokinetics and pharmacology.
Animal Administration Protocol (Oral Gavage in Rats)
This protocol is a generalized procedure based on standard techniques for oral gavage in rodents.[6][7][8]
Materials:
-
5-MeO-DIPT hydrochloride
-
Vehicle (e.g., sterile water, 0.9% saline, or 0.5% methyl cellulose)
-
Gavage needles (16-18 gauge for adult rats)
-
Syringes
-
Animal scale
Procedure:
-
Dose Preparation: Dissolve the required amount of 5-MeO-DIPT hydrochloride in the chosen vehicle to achieve the desired concentration for the target dose volume (typically 5-10 mL/kg for rats). Ensure the substance is fully dissolved.
-
Animal Handling: Weigh the rat to determine the precise volume to be administered. Gently restrain the animal to immobilize the head and align the esophagus and stomach.
-
Gavage Needle Insertion: Measure the gavage needle against the rat's body from the tip of the nose to the last rib to determine the correct insertion depth. Gently insert the needle into the mouth, over the tongue, and into the esophagus. The needle should advance smoothly without resistance.
-
Substance Administration: Once the needle is correctly positioned, slowly administer the 5-MeO-DIPT solution.
-
Post-Administration Monitoring: After administration, return the animal to its cage and monitor for any signs of distress.
Analysis of 5-MeO-DIPT and Metabolites in Urine by GC-MS
This is a representative protocol for the extraction and analysis of 5-MeO-DIPT and its metabolites from urine samples.[4][9]
Materials:
-
Urine sample
-
Internal standard (e.g., a deuterated analog)
-
Sodium hydroxide solution
-
Ethyl acetate (extraction solvent)
-
Anhydrous sodium sulfate
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
Procedure:
-
Sample Preparation: To a known volume of urine, add the internal standard and sodium hydroxide to make the solution alkaline.
-
Liquid-Liquid Extraction: Add ethyl acetate and vortex to extract the analytes. Centrifuge to separate the organic and aqueous layers.
-
Drying and Concentration: Transfer the organic layer to a new tube and dry it with anhydrous sodium sulfate. Evaporate the solvent under a gentle stream of nitrogen.
-
Derivatization (Optional but common for tryptamines): Reconstitute the dried extract in a suitable solvent and add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to improve chromatographic properties.
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS system. Use a suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane column) and a temperature program to separate the analytes. The mass spectrometer is typically operated in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.
Signaling Pathways and Experimental Workflows
The primary pharmacological effects of 5-MeO-DIPT are mediated through its interaction with serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes.[10][11]
Signaling Pathway of 5-MeO-DIPT
5-MeO-DIPT acts as an agonist at both 5-HT1A and 5-HT2A receptors.[10][11] Agonism at 5-HT2A receptors is believed to be primarily responsible for its hallucinogenic effects, while 5-HT1A receptor activation may contribute to its mood-altering and anxiolytic properties.
Metabolic Pathway of 5-MeO-DIPT
The metabolism of 5-MeO-DIPT involves several enzymatic transformations leading to various metabolites.
Experimental Workflow for In Vivo Pharmacokinetic Study
A typical workflow for an in vivo pharmacokinetic study of 5-MeO-DIPT in a rodent model.
Disclaimer: 5-MeO-DIPT is a controlled substance in many jurisdictions. Its handling and research must be conducted in strict accordance with all applicable laws and regulations, and with appropriate institutional review board and animal care and use committee approvals. This document is for informational purposes for legitimate scientific research only.
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. Determination of 5-MeO-DIPT in Human Urine Using Gas Chromatography Coupled with High-Resolution Orbitrap Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 7. research.fsu.edu [research.fsu.edu]
- 8. iacuc.wsu.edu [iacuc.wsu.edu]
- 9. researchgate.net [researchgate.net]
- 10. Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dual actions of 5‐MeO‐DIPT at the serotonin transporter and serotonin 5‐HT1A receptor in the mouse striatum and prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]
The Neurotoxicological Profile of 5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT): A Technical Review
An In-depth Examination of Preclinical Data for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT), a synthetic tryptamine commonly known as "Foxy Methoxy," has gained notoriety as a substance of abuse due to its psychedelic and entactogenic effects.[1][2] This technical guide provides a comprehensive overview of the current toxicological and neurotoxicological understanding of 5-MeO-DIPT, with a focus on preclinical data. The primary mechanism of action is believed to be agonism at serotonin 5-HT2A receptors, though it also exhibits high affinity for 5-HT1A receptors and acts as a serotonin transporter (SERT) inhibitor.[3][4][5] Evidence from rodent studies indicates that 5-MeO-DIPT can induce significant neurochemical changes, including alterations in dopamine, serotonin, and glutamate levels in key brain regions.[3][4] Furthermore, studies have demonstrated its potential for neurotoxicity, evidenced by oxidative DNA damage in the rat cortex.[4][5] This whitepaper consolidates quantitative data from key studies, details experimental protocols, and provides visual representations of relevant pathways and workflows to serve as a resource for the scientific community.
Introduction
5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT) is a psychedelic tryptamine derivative first synthesized by Alexander Shulgin.[2] Its subjective effects in humans include auditory and visual distortions, emotional enhancement, and stimulation.[1][6] While its primary psychoactive effects are attributed to its interaction with the serotonergic system, particularly the 5-HT2A receptor, its broader pharmacological profile is complex, involving multiple receptor subtypes and neurotransmitter systems.[1][7] Concerns regarding its potential for adverse effects, including overdose and neurotoxicity, have led to its classification as a Schedule I controlled substance in the United States and other countries.[2] This document aims to provide a detailed technical summary of the existing toxicological and neurotoxicological data on 5-MeO-DIPT.
Toxicological Data
Acute Toxicity and Overdose
Excessive doses of 5-MeO-DIPT have been associated with clinical intoxication, characterized by symptoms such as nausea, vomiting, agitation, hypotension, mydriasis, tachycardia, and hallucinations.[1] At least one fatality has been directly attributed to 5-MeO-DIPT consumption, with postmortem analysis revealing significant blood concentrations of the parent compound and its metabolites.[1][8] In a fatal case, the cause of death was determined to be acute cardiac failure due to neurotoxicity.[9]
Table 1: Blood and Urine Concentrations in a Fatal 5-MeO-DIPT Case
| Compound | Blood Concentration (µg/mL) | Urine Concentration (µg/mL) |
| 5-MeO-DIPT | 0.412 | 1.67 |
| 5-OH-DIPT | 0.327 | 27.0 |
| 5-MeO-NIPT | 0.020 | 0.32 |
| Data from Tanaka et al., 2006.[8] |
Metabolism
The metabolism of 5-MeO-DIPT involves several pathways, including O-demethylation, hydroxylation, N-dealkylation, N'-oxidation, and oxidative deamination.[9][10] The major metabolites identified are 5-hydroxy-N,N-diisopropyltryptamine (5-OH-DIPT) and 5-methoxy-N-isopropyltryptamine (5-MeO-NIPT).[8][11]
Neurotoxicity
Preclinical studies in rodents have provided evidence for the neurotoxic potential of 5-MeO-DIPT. These studies have primarily focused on its effects on monoaminergic systems and its capacity to induce oxidative stress.
Effects on Neurotransmitter Systems
In vivo microdialysis studies in freely moving rats have demonstrated that 5-MeO-DIPT significantly alters extracellular levels of dopamine (DA), serotonin (5-HT), and glutamate in the striatum, nucleus accumbens, and frontal cortex.[4][5]
Table 2: Effects of 5-MeO-DIPT on Extracellular Dopamine, Serotonin, and Glutamate in Rat Brain Regions
| Brain Region | Dose (mg/kg) | Dopamine (% of Basal) | Serotonin (% of Basal) | Glutamate (% of Basal) |
| Striatum | 5 | ~75% | - | Significant Increase |
| 10 | ~200-260% | - | Significant Increase | |
| 20 | ~200-260% | - | Significant Increase | |
| Nucleus Accumbens | 5 | No Significant Change | - | Decrease |
| 10 | Significant Increase | - | Significant Increase | |
| 20 | Significant Increase | - | Significant Increase | |
| Frontal Cortex | 5 | Weak Increase | - | No Effect |
| 10 | Marked Increase | - | Significant Increase | |
| 20 | Marked Increase | - | Significant Increase | |
| Data from Noworyta-Sokołowska et al., 2016.[4][5] |
The increase in 5-HT levels is consistent with its action as a serotonin transporter (SERT) inhibitor.[3][4] The elevation in dopamine release may be mediated by the stimulation of presynaptic 5-HT2A receptors on dopaminergic neurons.[5]
Oxidative DNA Damage
A significant indicator of neurotoxicity is the induction of DNA damage. Studies utilizing the comet assay have shown that single doses of 5-MeO-DIPT can cause DNA single and double-strand breaks in the rat cortex.[4][5] This damage was found to be dose-dependent and persisted for up to 60 days after administration, suggesting long-lasting neurotoxic effects.[3][4]
Table 3: Oxidative DNA Damage in Rat Cortex Induced by 5-MeO-DIPT
| Treatment | Dose (mg/kg) | Time Point | DNA Damage (% Tail Moment) |
| 5-MeO-DIPT | 2.5 | 72 hours | Significant Increase |
| 5-MeO-DIPT | 5 | 72 hours | Significant Increase |
| 5-MeO-DIPT | 10 | 72 hours | Significant Increase |
| 5-MeO-DIPT | 10 | 60 days | Greater Increase than at 72h |
| Data from Noworyta-Sokołowska et al., 2016.[5] |
Experimental Protocols
In Vivo Microdialysis for Neurotransmitter Measurement
This protocol outlines the methodology used to measure extracellular neurotransmitter levels in the brains of freely moving rats following 5-MeO-DIPT administration, as described by Noworyta-Sokołowska et al. (2016).[4][5]
Experimental Workflow: In Vivo Microdialysis
Caption: Workflow for in vivo microdialysis experiment.
Comet Assay for DNA Damage Assessment
The following protocol details the steps for assessing DNA damage in cortical tissue using the comet assay, based on the methodology from Noworyta-Sokołowska et al. (2016).[4][5]
Experimental Workflow: Comet Assay
Caption: Workflow for the comet assay.
Signaling Pathways
The primary psychoactive and neurotoxic effects of 5-MeO-DIPT are mediated through its interactions with the serotonergic system. Its agonism at 5-HT2A and 5-HT1A receptors, coupled with its inhibition of the serotonin transporter (SERT), leads to a complex downstream cascade of events affecting multiple neurotransmitter systems.
Signaling Pathway: 5-MeO-DIPT's Mechanism of Action
Caption: Mechanism of action of 5-MeO-DIPT.
Conclusion
The available preclinical data strongly suggest that 5-MeO-DIPT possesses neurotoxic properties, particularly at higher doses. Its multifaceted interaction with the serotonergic system leads to significant disruptions in dopamine and glutamate homeostasis, which may contribute to the observed oxidative DNA damage in cortical neurons. While these findings are derived from rodent models, they raise significant concerns about the potential for long-term adverse neurological consequences in human users. Further research is warranted to fully elucidate the mechanisms of 5-MeO-DIPT-induced neurotoxicity and to explore potential protective strategies. This technical guide serves as a foundational resource for researchers and drug development professionals investigating the toxicological profile of novel psychoactive substances.
References
- 1. 5-MeO-DiPT - Wikipedia [en.wikipedia.org]
- 2. m.psychonautwiki.org [m.psychonautwiki.org]
- 3. Neurotoxic Effects of 5-MeO-DIPT: A Psychoactive Tryptamine Derivative in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neurotoxic Effects of 5-MeO-DIPT: A Psychoactive Tryptamine Derivative in Rats | springermedizin.de [springermedizin.de]
- 5. Neurotoxic Effects of 5-MeO-DIPT: A Psychoactive Tryptamine Derivative in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemical-collective.com [chemical-collective.com]
- 7. 5-MeO-DiPT - Wikiwand [wikiwand.com]
- 8. A fatal poisoning with 5-methoxy-N,N-diisopropyltryptamine, Foxy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. soft-tox.org [soft-tox.org]
Methodological & Application
Application Note: Quantitative Analysis of 5-MeO-DIPT in Human Urine by LC-MS/MS
Abstract
This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective detection and quantification of 5-methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT), a potent hallucinogenic tryptamine, in human urine. The described protocol utilizes a straightforward liquid-liquid extraction (LLE) for sample preparation, followed by rapid and efficient chromatographic separation on a C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in the positive ion multiple reaction monitoring (MRM) mode. This method is intended for use by researchers, scientists, and drug development professionals in forensic toxicology, clinical chemistry, and drug metabolism studies.
Introduction
5-Methoxy-N,N-diisopropyltryptamine, colloquially known as "Foxy" or "Foxy Methoxy," is a synthetic tryptamine with powerful hallucinogenic properties. Due to its potential for abuse and adverse health effects, sensitive and specific analytical methods for its detection in biological matrices are crucial for forensic investigations and clinical monitoring. LC-MS/MS offers superior selectivity and sensitivity compared to other analytical techniques, making it the gold standard for the quantification of drugs and their metabolites in complex biological fluids like urine. This application note provides a comprehensive protocol for the analysis of 5-MeO-DIPT in urine, including detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection.
Experimental
Materials and Reagents
-
5-MeO-DIPT reference standard
-
5-MeO-DIPT-d10 (or other suitable deuterated internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ethyl acetate (HPLC grade)
-
Sodium hydroxide (NaOH)
-
Human urine (drug-free)
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To a 2 mL polypropylene centrifuge tube, add 1 mL of human urine.
-
Spike with 20 µL of the internal standard solution (e.g., 1 µg/mL 5-MeO-DIPT-d10 in methanol).
-
Add 100 µL of 1 M NaOH to basify the urine sample to a pH > 9.
-
Add 1 mL of ethyl acetate.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
-
HPLC System: Agilent 1290 Infinity II or equivalent
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Table 1: HPLC Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 1.0 | 5 |
| 8.0 | 95 |
| 10.0 | 95 |
| 10.1 | 5 |
| 12.0 | 5 |
Mass Spectrometry
-
Mass Spectrometer: SCIEX Triple Quad™ 6500+ or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
Table 2: Optimized MRM Transitions for 5-MeO-DIPT and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 5-MeO-DIPT (Quantifier) | 275.2 | 174.1 | 25 |
| 5-MeO-DIPT (Qualifier) | 275.2 | 117.1 | 35 |
| 5-MeO-DIPT-d10 (IS) | 285.2 | 174.1 | 25 |
Table 3: Typical Ion Source Parameters
| Parameter | Value |
| IonSpray Voltage | 5500 V |
| Temperature | 500°C |
| Curtain Gas | 35 psi |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 55 psi |
| Collision Gas | 9 psi |
Results and Discussion
This method was validated for its linearity, limit of detection (LOD), limit of quantification (LLOQ), accuracy, and precision.
Table 4: Method Validation Parameters for 5-MeO-DIPT in Urine
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL (r² > 0.99) |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Accuracy | 95.2 - 104.5% |
| Precision (%RSD) | < 10% |
The use of a deuterated internal standard corrects for any variability in sample preparation and matrix effects, ensuring high accuracy and precision. The chromatographic conditions provide good retention and peak shape for 5-MeO-DIPT, with a retention time of approximately 5.8 minutes. The MRM transitions are highly specific, and no interferences from endogenous urine components were observed at the retention time of the analyte.
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of 5-MeO-DIPT in urine.
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and selective approach for the quantification of 5-MeO-DIPT in human urine. The simple and efficient liquid-liquid extraction protocol, coupled with the specificity of tandem mass spectrometry, makes this method suitable for high-throughput analysis in various research and diagnostic settings. The validation data demonstrates that the method meets the requirements for accuracy and precision for the analysis of forensic and clinical samples.
Animal Models for Studying the Hallucinogenic Effects of 5-MeO-DIPT: Application Notes and Protocols
Introduction
5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT), colloquially known as "Foxy Methoxy," is a psychedelic tryptamine with hallucinogenic properties. Understanding the mechanisms underlying its effects is crucial for both basic neuroscience and for assessing its potential therapeutic or abuse liability. Animal models are indispensable tools in this research, providing controlled systems to investigate the behavioral, neurochemical, and molecular effects of 5-MeO-DIPT. These studies consistently indicate that the hallucinogen-like effects of 5-MeO-DIPT are primarily mediated by the activation of serotonin 2A (5-HT2A) receptors.
This document provides detailed application notes and protocols for key animal models used to study the hallucinogenic effects of 5-MeO-DIPT, aimed at researchers, scientists, and drug development professionals.
Behavioral Models for Assessing Hallucinogen-Like Effects
Behavioral assays are foundational for characterizing the in vivo effects of 5-MeO-DIPT. The following protocols describe the most common paradigms.
Head-Twitch Response (HTR)
The head-twitch response (HTR) in rodents is a rapid, involuntary rotational shake of the head. It is a well-established behavioral proxy for 5-HT2A receptor activation and is a hallmark response to hallucinogenic drugs.
Principle: The frequency of head-twitches is directly correlated with the potency of a compound at the 5-HT2A receptor. Antagonism of the 5-HT2A receptor blocks this response.
Experimental Protocol:
-
Animals: Male C57BL/6J mice are frequently used. Animals should be habituated to the testing room for at least 60 minutes before the experiment.
-
Drug Administration:
-
Dissolve 5-MeO-DIPT in a suitable vehicle, such as saline (0.9% NaCl).
-
Administer the drug via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
For antagonist studies, administer the 5-HT2A antagonist (e.g., ketanserin, M100907) 15-30 minutes prior to the 5-MeO-DIPT injection.
-
-
Observation:
-
Immediately after 5-MeO-DIPT administration, place the animal in a clean, standard observation cage (e.g., a transparent polycarbonate cage).
-
Record the number of head-twitches for a set period, typically 30 to 60 minutes. Observation can be done by a trained observer blind to the experimental conditions or using an automated system.
-
-
Data Analysis:
-
The total number of head-twitches per observation period is the primary dependent variable.
-
Data are often analyzed using a one-way ANOVA followed by post-hoc tests to compare different dose groups.
-
Data Presentation:
| Compound | Dose Range (mg/kg, i.p.) | Effect on HTR | Antagonist (Dose, mg/kg) | Effect of Antagonist | Reference |
| 5-MeO-DIPT | 1 - 10 | Dose-dependently increases HTR | Ketanserin (0.1, 0.3, 1.0) | Dose-dependently blocks HTR | |
| 5-MeO-DIPT | 3 - 10 | Dose-dependently increases HTR | M100907 (0.1) | Completely blocks HTR |
Experimental Workflow:
Prepulse Inhibition (PPI) of the Startle Reflex
PPI is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the reaction to a subsequent strong, startling stimulus. It is a measure of sensorimotor gating, a process that is disrupted in psychiatric disorders and by hallucinogenic drugs.
Principle: Hallucinogens like 5-MeO-DIPT disrupt sensorimotor gating, leading to a reduction in PPI. This disruption is thought to model sensory overload and cognitive fragmentation associated with psychosis and hallucinogenic states. The effect is typically mediated by 5-HT2A receptors.
Experimental Protocol:
-
Apparatus: A startle response system consisting of a sound-attenuating chamber, a speaker to deliver acoustic stimuli, and a sensor to measure the whole-body startle response.
-
Animals: Rats or mice are commonly used. They should be habituated to the testing chamber.
-
Drug Administration: Administer 5-MeO-DIPT (or vehicle) at various doses (e.g., 1-10 mg/kg, s.c.) prior to the PPI session (e.g., 15 minutes before).
-
Test Session:
-
The session begins with an acclimatization period (e.g., 5 minutes) with background noise.
-
The session consists of different trial types presented in a pseudorandom order:
-
Pulse-alone trials: A strong startling stimulus (e.g., 120 dB) is presented.
-
Prepulse-pulse trials: A weak prepulse (e.g., 3-12 dB above background) precedes the startling pulse by a specific interval (e.g., 100 ms).
-
No-stimulus trials: Only background noise is present.
-
-
-
Data Analysis:
-
The startle magnitude is measured for each trial.
-
PPI is calculated as a percentage: %PPI = 100 * [(Startle on pulse-alone) - (Startle on prepulse-pulse)] / (Startle on pulse-alone).
-
Data are analyzed using ANOVA to determine the effect of the drug on PPI.
-
Data Presentation:
| Compound | Dose Range (mg/kg, s.c.) | Effect on PPI | Antagonist (Dose, mg/kg) | Effect of Antagonist | Reference |
| 5-MeO-DIPT | 1 - 10 | Dose-dependently disrupts PPI | M100907 (0.1) | Blocks the PPI disruption |
Experimental Workflow:
Drug Discrimination
The drug discrimination paradigm is a highly specific assay used to assess the interoceptive (subjective) effects of a drug. Animals are trained to recognize the effects of a specific drug and respond accordingly to receive a reward.
Principle: Animals trained to discriminate a hallucinogen from a vehicle will generalize this response to other drugs with similar subjective effects. This paradigm is considered the gold standard for assessing subjective drug effects in animals. The discriminative stimulus effects of 5-MeO-DIPT are mediated by 5-HT2A receptors.
Experimental Protocol:
-
Apparatus: A standard two-lever operant conditioning chamber.
-
Training:
-
Rats are typically food-deprived to motivate them to work for a food reward (e.g., sugar pellets).
-
On training days, animals receive an injection of either 5-MeO-DIPT (e.g., 1.5 mg/kg) or vehicle.
-
If 5-MeO-DIPT is administered, responses on one lever (the "drug lever") are reinforced.
-
If the vehicle is administered, responses on the other lever (the "vehicle lever") are reinforced.
-
Training continues until animals reliably press the correct lever (>80% accuracy).
-
-
Substitution Tests:
-
Once trained, animals are given a test compound (e.g., a different dose of 5-MeO-DIPT or another hallucinogen) and placed in the chamber. No reward is given.
-
The percentage of responses on the drug-appropriate lever is measured. Full substitution occurs when the animal predominantly presses the drug lever.
-
-
Antagonist Tests:
-
An antagonist is administered prior to the training dose of 5-MeO-DIPT.
-
A blockade of the discriminative stimulus is observed if the animal predominantly presses the vehicle lever.
-
Data Presentation:
| Training Drug (Dose) | Test Compound | Dose Range (mg/kg) | Result | Antagonist | Effect of Antagonist | Reference |
| 5-MeO-DIPT (1.5 mg/kg) | 5-MeO-DIPT | 0.1 - 1.5 | Full, dose-dependent substitution | M100907 | Blocks discriminative stimulus | |
| 5-MeO-DIPT (1.5 mg/kg) | DOI | 0.1 - 1.0 | Full substitution | - | - | |
| 5-MeO-DIPT (1.5 mg/kg) | LSD | 0.03 - 0.3 | Full substitution | - | - |
Experimental Workflow:
Neurochemical and Molecular Mechanisms
Investigating the molecular events following 5-MeO-DIPT administration provides a deeper understanding of its mechanism of action.
5-HT2A Receptor Signaling
The primary molecular target of 5-MeO-DIPT and other classic hallucinogens is the 5-HT2A receptor, a G-protein coupled receptor (GPCR).
Principle: Upon binding of 5-MeO-DIPT, the 5-HT2A receptor preferentially couples to Gq/11 proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately leads to the modulation of neuronal excitability and gene expression, which are thought to underlie the hallucinogenic effects.
Signaling Pathway Diagram:
Application Notes for Researchers
-
Choice of Model: The HTR is a high-throughput and specific screen for 5-HT2A agonist activity. PPI provides a translational model for sensory gating deficits. Drug discrimination offers the most specific assessment of subjective, hallucinogen-like effects. The choice of model depends on the specific research question.
-
Route of Administration: The route of administration (i.p., s.c., p.o.) can significantly affect the pharmacokinetics and potency of 5-MeO-DIPT. Consistency is key.
-
Control Groups: Always include a vehicle control group to account for the effects of the injection procedure. In antagonist studies, a group receiving the antagonist alone should be included to ensure it does not have intrinsic effects on the measured behavior.
-
Species Differences: Be aware of potential species and strain differences in the response to 5-MeO-DIPT. The doses and effects described here are primarily from studies in mice and rats and may need to be optimized for other strains or species.
Application Notes and Protocols: In Vivo Microdialysis for Measuring Neurotransmitter Release by 5-MeO-DIPT
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing in vivo microdialysis to measure the effects of 5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT) on extracellular neurotransmitter levels in the rodent brain. This powerful technique allows for the continuous sampling of the extracellular fluid in specific brain regions of freely moving animals, providing valuable insights into the neurochemical mechanisms of psychoactive compounds.
Introduction
5-MeO-DIPT, a psychoactive tryptamine derivative, is known for its hallucinogenic properties. Understanding its impact on neurotransmitter systems is crucial for elucidating its mechanism of action and potential therapeutic or neurotoxic effects. In vivo microdialysis is a minimally invasive technique that allows for the collection of endogenous substances, including neurotransmitters, from the extracellular space of living tissue. This method is instrumental in assessing the dynamic changes in neurochemistry following the administration of psychoactive compounds like 5-MeO-DIPT.
Studies have shown that 5-MeO-DIPT is a potent serotonin transporter (SERT) inhibitor and displays a high affinity for serotonin 5-HT1A, 5-HT2A, and 5-HT2C receptors.[1][2] Its administration has been demonstrated to increase the extracellular levels of serotonin (5-HT), dopamine (DA), and glutamate in various brain regions.[1][3]
Data Presentation
The following tables summarize the quantitative data on the effects of 5-MeO-DIPT on neurotransmitter release in different brain regions of the rat, as determined by in vivo microdialysis. The data is presented as the mean ± SEM of the percentage of the basal (pre-injection) neurotransmitter levels.
Table 1: Effect of 5-MeO-DIPT on Extracellular Dopamine (DA) Levels
| Brain Region | 5 mg/kg | 10 mg/kg | 20 mg/kg |
| Striatum | ~75% (decrease) | ~200% (increase) | ~260% (increase) |
| Nucleus Accumbens | No significant change | Significant increase | Significant increase |
| Frontal Cortex | Weak, significant increase | Marked increase | Marked increase |
Table 2: Effect of 5-MeO-DIPT on Extracellular Serotonin (5-HT) Levels
| Brain Region | 5 mg/kg | 10 mg/kg | 20 mg/kg |
| Striatum | Significant increase | Dose-dependent, significant increase | Dose-dependent, significant increase |
| Nucleus Accumbens | Significant increase | Dose-dependent, significant increase | Dose-dependent, significant increase |
| Frontal Cortex | Weakest, but significant increase | Dose-dependent, significant increase | Dose-dependent, significant increase |
Table 3: Effect of 5-MeO-DIPT on Extracellular Glutamate Levels
| Brain Region | 5 mg/kg | 10 mg/kg | 20 mg/kg |
| Striatum | Significant increase | Significant increase | Significant increase |
| Nucleus Accumbens | Significant decrease | Significant increase | Significant increase |
| Frontal Cortex | No effect | Significant increase | Significant increase |
Experimental Protocols
The following is a detailed methodology for conducting in vivo microdialysis experiments to measure neurotransmitter release induced by 5-MeO-DIPT in rats. This protocol is a synthesis of established procedures and specific parameters used in studies investigating 5-MeO-DIPT.
Animals
-
Species: Male Wistar or Sprague-Dawley rats (250-300 g).
-
Housing: Animals should be housed in individual cages under a 12-hour light/dark cycle with ad libitum access to food and water.
-
Acclimation: Allow at least one week for acclimation to the housing conditions before any experimental procedures.
Stereotaxic Surgery and Guide Cannula Implantation
-
Anesthesia: Anesthetize the rats with an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine mixture).
-
Stereotaxic Frame: Mount the anesthetized rat in a stereotaxic frame.
-
Incision: Make a midline incision on the scalp to expose the skull.
-
Craniotomy: Drill a small burr hole in the skull above the target brain region. The following coordinates (in mm from bregma) can be used for targeting:
-
Striatum: AP +1.0, ML ±2.0, DV -3.0
-
Nucleus Accumbens: AP +1.6, ML ±1.5, DV -6.0
-
Frontal Cortex: AP +3.2, ML ±0.5, DV -1.5
-
-
Guide Cannula Implantation: Implant a guide cannula (e.g., CMA 7) aimed at the target brain region and secure it to the skull with dental cement and jeweler's screws.
-
Post-operative Care: Administer analgesics and allow the animals to recover for at least 5-7 days before the microdialysis experiment.
In Vivo Microdialysis Procedure
-
Probe Insertion: On the day of the experiment, gently insert a microdialysis probe (e.g., CMA 7 with a 2 mm membrane) through the guide cannula into the target brain region.
-
Perfusion Solution (Artificial Cerebrospinal Fluid - aCSF): Perfuse the probe with aCSF at a constant flow rate. The composition of the aCSF should be: 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, and 1.2 mM MgCl2, buffered to pH 7.4 with a phosphate buffer.
-
Flow Rate: Use a microinfusion pump to maintain a constant flow rate, typically between 1-2 µL/min.
-
Equilibration: Allow the system to equilibrate for at least 90-120 minutes before collecting baseline samples.
-
Baseline Sample Collection: Collect at least three consecutive baseline dialysate samples (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.
-
Drug Administration: Administer 5-MeO-DIPT (dissolved in saline) via intraperitoneal (i.p.) injection at the desired doses (e.g., 5, 10, and 20 mg/kg).
-
Post-injection Sample Collection: Continue to collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least 3-4 hours after drug administration.
-
Sample Handling: Collect the dialysate in vials containing a small amount of antioxidant solution (e.g., 0.1 M perchloric acid) to prevent neurotransmitter degradation. Store samples at -80°C until analysis.
Neurotransmitter Analysis
-
Analytical Method: Analyze the dialysate samples for dopamine, serotonin, and glutamate content using High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection (ECD) for monoamines and fluorescence or mass spectrometry detection for glutamate.
-
Chromatographic Conditions:
-
Monoamines (DA, 5-HT): Use a C18 reverse-phase column. The mobile phase could consist of a phosphate buffer, methanol, and an ion-pairing agent (e.g., octanesulfonic acid).
-
Glutamate: Requires pre-column derivatization (e.g., with o-phthaldialdehyde/β-mercaptoethanol) followed by separation on a C18 column and fluorescence detection.
-
-
Quantification: Quantify the neurotransmitter concentrations by comparing the peak areas in the samples to those of external standards.
-
Data Expression: Express the results as a percentage of the mean basal neurotransmitter concentration.
Histological Verification
-
At the end of the experiment, euthanize the animals and perfuse the brains with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Remove the brains, section them, and stain them (e.g., with cresyl violet) to histologically verify the correct placement of the microdialysis probe.
Mandatory Visualizations
Caption: Experimental workflow for in vivo microdialysis.
Caption: 5-MeO-DIPT's proposed signaling pathway.
References
Application Note: Quantitative Analysis of 5-MeO-DIPT in Hair Samples by UHPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT), also known as "Foxy Methoxy," is a synthetic hallucinogen of the tryptamine class.[1] Its psychotropic properties have led to its abuse and involvement in criminal activities.[1] Hair analysis is a valuable tool in forensic toxicology for detecting drug use over an extended period. Unlike blood or urine, which provide a short detection window, hair incorporates drugs as it grows, offering a history of exposure. This application note details a validated Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the sensitive and selective quantitative analysis of 5-MeO-DIPT in human hair samples.
The method described herein provides a robust and reliable approach for the determination of 5-MeO-DIPT in hair, which can be crucial for forensic investigations, clinical toxicology, and research on the prevalence of new psychoactive substances. The protocol includes a straightforward sample preparation procedure and a highly selective UHPLC-MS/MS analysis, ensuring accurate quantification at low concentrations.
Experimental Protocols
Sample Preparation
A critical step in hair analysis is the effective extraction of the analyte from the hair matrix. The following protocol is based on established methods for the extraction of tryptamines from hair.[1][2]
Materials:
-
Hair sample (30 mg)
-
Decontamination solution: Dichloromethane[3]
-
Deionized water
-
0.1% Formic acid in deionized water
-
Methanol
-
Internal Standard (IS) solution (e.g., psilocin-d10 and psilocybin-d4 at 2 ng/mL)[2]
-
Pulverizer/Ball mill
-
Centrifuge
-
Autosampler vials
Procedure:
-
Decontamination: Wash the hair sample twice with dichloromethane to remove external contaminants.[3] Air dry the sample completely.
-
Homogenization: Cut the decontaminated hair into small pieces. Place 30 mg of the hair sample into a pulverizer.[1]
-
Extraction: Add 0.5 mL of 0.1% formic acid in deionized water and the internal standard to the pulverized hair sample.[1][2] Pulverize the sample at a low temperature (below 4°C) to prevent degradation of the analyte.[1][2]
-
Centrifugation: Centrifuge the sample. Transfer the supernatant to a clean tube and centrifuge again.
-
Analysis: Transfer 5 µL of the final supernatant into an autosampler vial for UHPLC-MS/MS analysis.[1][2]
Diagram of the Hair Sample Preparation Workflow
Caption: Workflow for 5-MeO-DIPT extraction from hair samples.
UHPLC-MS/MS Analysis
The chromatographic separation and mass spectrometric detection are optimized for the sensitive and selective quantification of 5-MeO-DIPT.
Instrumentation:
-
UHPLC system coupled with a triple quadrupole mass spectrometer.
UHPLC Conditions:
-
Column: Waters Acquity UPLC HSS T3 column (100 mm × 2.1 mm, 1.8 µm)[1][2]
-
Mobile Phase A: 20 mmol/L ammonium acetate, 5% acetonitrile, and 0.1% formic acid in water[1][2]
-
Gradient Elution: A gradient elution program should be optimized to ensure sufficient separation of 5-MeO-DIPT from potential interferences.
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor and product ion transitions for 5-MeO-DIPT and the internal standard must be determined and optimized. For 5-MeO-DIPT, a precursor ion of m/z 275.2 and product ions such as m/z 174.1 and 204.1 are commonly used.
-
Collision Energy and other MS parameters: These should be optimized for maximum signal intensity.
Quantitative Data Summary
The following tables summarize the validation parameters for the quantitative analysis of 5-MeO-DIPT in hair, based on published data.[1]
Table 1: Calibration Curve and Limits of Detection/Quantification
| Parameter | Value |
| Calibration Curve Equation | y = 281.50213x + 0.00231 |
| Correlation Coefficient (R²) | 0.992 |
| Limit of Detection (LOD) | 0.05 pg/mg |
| Lower Limit of Quantification (LLOQ) | 0.1 pg/mg |
Table 2: Method Validation Parameters
| Parameter | Result |
| Accuracy | 92.1% - 105.6% |
| Precision (Intra-day) | Acceptable (RSD% within specified limits) |
| Precision (Inter-day) | Acceptable (RSD% within specified limits) |
| Recovery | Acceptable |
| Matrix Effect | Acceptable |
Results and Discussion
The developed UHPLC-MS/MS method demonstrates high sensitivity and specificity for the quantification of 5-MeO-DIPT in hair samples. The sample preparation protocol is straightforward and effective in extracting the analyte from the complex hair matrix. The validation data confirms that the method is accurate, precise, and reliable for its intended purpose.
The limit of detection of 0.05 pg/mg and a lower limit of quantification of 0.1 pg/mg allow for the detection of low levels of 5-MeO-DIPT, which is crucial in forensic cases where trace amounts of the drug may be present.[1] The method has been successfully applied to real-case samples, with concentrations of 5-MeO-DIPT ranging from 0.2 to 7532.5 pg/mg in the hair of suspected users.[1]
It is important to note that the incorporation of drugs into hair can be influenced by factors such as hair color, with higher concentrations often found in darker hair due to the binding of drugs to melanin.
Conclusion
This application note provides a detailed and validated UHPLC-MS/MS method for the quantitative analysis of 5-MeO-DIPT in hair samples. The described protocol is sensitive, specific, and reliable, making it a valuable tool for forensic toxicologists, researchers, and drug development professionals. The method's ability to detect and quantify 5-MeO-DIPT at very low concentrations makes it suitable for a wide range of applications, from monitoring drug abuse to supporting clinical studies.
Logical Relationship of Analytical Steps
Caption: Overview of the analytical process for 5-MeO-DIPT in hair.
References
- 1. Application of hair analysis to document illegal 5-methoxy-N,N-dissopropyltrptamine (5-MeO-DiPT) use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. UHPLC-MS/MS method for simultaneously detecting 16 tryptamines and their metabolites in human hair and applications to real forensics cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. static1.squarespace.com [static1.squarespace.com]
Application Notes and Protocols for the Liquid-Liquid Extraction of 5-MeO-DIPT from Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT), a potent psychedelic tryptamine, has seen increasing interest in both forensic and clinical research. Accurate quantification of 5-MeO-DIPT in biological matrices such as blood, plasma, and urine is crucial for pharmacokinetic studies, toxicological assessments, and monitoring of substance use. Liquid-liquid extraction (LLE) remains a robust and widely used technique for the sample preparation of 5-MeO-DIPT from complex biological samples prior to analysis by chromatographic methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
This document provides detailed application notes and protocols for the liquid-liquid extraction of 5-MeO-DIPT from various biological matrices.
Quantitative Data Summary
The following table summarizes quantitative data from various studies on the analysis of 5-MeO-DIPT and related compounds in biological samples. This data is essential for method validation and comparison.
| Analyte | Matrix | Extraction Method | Analytical Method | LLOQ (ng/mL) | LOD (ng/mL) | Linear Range (ng/mL) | Accuracy (%) | Precision (%) | Recovery (%) |
| 5-MeO-DIPT | Urine | LLE with ethyl acetate | GC-Orbitrap-MS | - | 1 | 2-300 | 93-108.7 | 3.1-10.3 | - |
| 5-MeO-DIPT | Dried Urine Spots | Methanol Extraction | LC-MS/MS | 0.2 | 0.1 | - | 98.2-103.9 | 2.7-8.5 | - |
| 5-MeO-DMT | Mouse Serum | Protein Precipitation | LC-MS/MS | - | - | 0.90-5,890 | 91.6-106 (intra-day) | <10 (intra-day) | >75 |
| Bufotenine | Mouse Serum | Protein Precipitation | LC-MS/MS | - | - | 2.52-5,510 | 90.9-108 (intra-day) | <10 (intra-day) | >75 |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of 5-MeO-DIPT from Human Urine
This protocol is adapted from a method utilizing GC-Orbitrap-MS for analysis.[1][2]
Materials:
-
Human urine sample
-
5 M Sodium hydroxide (NaOH)
-
Ethyl acetate (HPLC grade)
-
Anhydrous sodium sulfate
-
Internal Standard (IS) solution (e.g., 5-MeO-DIPT-d10)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
GC-MS vials
Procedure:
-
Pipette 1 mL of the human urine sample into a 15 mL glass centrifuge tube.
-
Add an appropriate amount of the internal standard solution.
-
Alkalinize the sample by adding 100 µL of 5 M NaOH to reach a pH > 9.
-
Add 5 mL of ethyl acetate to the tube.
-
Vortex the mixture for 5 minutes to ensure thorough extraction.
-
Centrifuge the sample at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a new glass tube.
-
Repeat the extraction (steps 4-7) with another 5 mL of ethyl acetate and combine the organic layers.
-
Add a small amount of anhydrous sodium sulfate to the combined organic extract to remove any residual water.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable solvent for the analytical instrument (e.g., 100 µL of methanol or ethyl acetate).
-
Transfer the reconstituted sample to a GC-MS vial for analysis.
Protocol 2: General Protocol for Liquid-Liquid Extraction of 5-MeO-DIPT from Whole Blood or Plasma
This protocol is a generalized procedure based on common LLE methods for tryptamines and other drugs of abuse from blood matrices. Optimization and validation are recommended for specific applications.
Materials:
-
Whole blood or plasma sample
-
Saturated sodium borate buffer (pH 9) or other suitable alkaline buffer
-
Extraction solvent (e.g., a mixture of n-butyl chloride and acetonitrile (4:1, v/v) or methyl tert-butyl ether (MTBE))
-
Internal Standard (IS) solution (e.g., 5-MeO-DIPT-d10)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS vials
Procedure:
-
Pipette 0.5 mL of the whole blood or plasma sample into a 15 mL polypropylene centrifuge tube.
-
Add an appropriate amount of the internal standard solution.
-
Add 0.5 mL of saturated sodium borate buffer (pH 9) to the sample and vortex briefly.
-
Add 5 mL of the extraction solvent.
-
Cap the tube and vortex vigorously for 10-15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to achieve phase separation.
-
Transfer the upper organic layer to a clean glass tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at a temperature not exceeding 45°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase used for the LC-MS analysis.
-
Vortex briefly and transfer the solution to an LC-MS vial for injection.
Experimental Workflow and Signaling Pathway Diagrams
Caption: General workflow for the liquid-liquid extraction of 5-MeO-DIPT.
Stability and Metabolite Considerations
It is important to note that 5-MeO-DIPT is not stable in urine at room temperature or refrigerated conditions for extended periods.[1] The concentration of 5-MeO-DIPT in urine has been observed to decrease significantly after 24 hours at 25°C and after several days at 4°C.[1] Therefore, it is recommended to store urine samples frozen at -20°C or below before analysis to ensure the stability of the analyte.[1] When analyzing for 5-MeO-DIPT, it is also important to consider its major metabolites, which include 5-hydroxy-N,N-diisopropyltryptamine (5-OH-DIPT) and 5-methoxy-N-isopropyltryptamine (5-MeO-IPT), as their presence can provide additional evidence of 5-MeO-DIPT consumption.[1]
References
Synthesis of 5-MeO-DIPT for Clinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, purification, and characterization of 5-methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT) for use in clinical research. The protocols outlined are intended for research and preclinical applications and would require further validation and optimization for Good Manufacturing Practice (GMP) production of an Active Pharmaceutical Ingredient (API).
Introduction
5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT), also known as "Foxy Methoxy," is a psychedelic tryptamine that is being investigated for its potential therapeutic applications. Like other serotonergic psychedelics, its primary mechanism of action is believed to be through agonism at serotonin receptors, particularly the 5-HT2A and 5-HT1A subtypes.[1][2] Clinical research requires a highly pure and well-characterized supply of 5-MeO-DIPT to ensure patient safety and the validity of scientific findings. This document details a robust synthetic route based on the Speeter-Anthony tryptamine synthesis, along with methods for purification and comprehensive analytical characterization.
Synthetic Route: Speeter-Anthony Tryptamine Synthesis
The most common and adaptable method for the synthesis of N,N-disubstituted tryptamines like 5-MeO-DIPT is the Speeter-Anthony synthesis.[3][4][5] This multi-step process begins with a commercially available substituted indole, in this case, 5-methoxyindole.
The overall synthetic pathway is as follows:
Caption: Speeter-Anthony synthesis workflow for 5-MeO-DIPT.
Experimental Protocol: Synthesis of 5-MeO-DIPT
This protocol is adapted from the Speeter-Anthony procedure and literature reports on related tryptamine syntheses.[3][4][5]
Step 1: Synthesis of 5-methoxy-indole-3-glyoxyldiethylamide
-
To a stirred solution of 5-methoxyindole in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon), slowly add oxalyl chloride at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The formation of a yellow precipitate (the indole-3-glyoxylchloride) will be observed.
-
Cool the mixture back to 0 °C and slowly add a solution of diisopropylamine in anhydrous diethyl ether.
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction by the slow addition of water.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude ketoamide.
Step 2: Reduction to 5-MeO-DIPT
-
In a separate flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LAH) in anhydrous tetrahydrofuran (THF).
-
Slowly add a solution of the crude ketoamide from Step 1 in anhydrous THF to the LAH suspension at 0 °C.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Cool the reaction to 0 °C and cautiously quench the excess LAH by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup).
-
Filter the resulting aluminum salts and wash the filter cake with THF.
-
Combine the filtrate and washes, and concentrate in vacuo to yield crude 5-MeO-DIPT as an oil or solid.
Purification Protocol
For clinical research applications, the purity of the final compound is of utmost importance. A multi-step purification process is recommended.
Step 1: Column Chromatography
-
Dissolve the crude 5-MeO-DIPT in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Load the solution onto a silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexanes, gradually increasing the polarity. The exact gradient should be determined by thin-layer chromatography (TLC) analysis.
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and concentrate in vacuo.
Step 2: Salt Formation and Recrystallization
-
For enhanced stability and ease of handling, the freebase can be converted to a pharmaceutically acceptable salt. The fumarate salt is a common choice for tryptamines.[6]
-
Dissolve the purified 5-MeO-DIPT freebase in a suitable solvent such as acetone or acetonitrile.[6]
-
Add a stoichiometric amount of fumaric acid dissolved in the same solvent.
-
Stir the mixture to allow for salt formation, which may precipitate out of solution.
-
If precipitation does not occur, the solvent can be slowly evaporated to induce crystallization.[6]
-
Collect the crystalline salt by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Analytical Characterization and Quality Control
Comprehensive analytical testing is required to confirm the identity, purity, and stability of the synthesized 5-MeO-DIPT.
| Analytical Technique | Parameter | Typical Results for 5-MeO-DIPT |
| HPLC (High-Performance Liquid Chromatography) | Purity Assay | >99.5% peak area |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Identity and Impurity Profile | Molecular Ion (m/z): 274.4. Fragmentation pattern consistent with the structure. |
| ¹H NMR (Proton Nuclear Magnetic Resonance) | Structural Confirmation | Chemical shifts and coupling constants corresponding to the protons of the 5-MeO-DIPT molecule. |
| ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) | Structural Confirmation | Chemical shifts corresponding to the carbon atoms of the 5-MeO-DIPT molecule. |
| FTIR (Fourier-Transform Infrared Spectroscopy) | Functional Group Identification | Characteristic absorption bands for N-H (indole), C-O (methoxy), and aromatic C-H bonds. |
| Elemental Analysis | Elemental Composition | %C, %H, %N within ±0.4% of the theoretical values for C₁₇H₂₆N₂O. |
Potential Impurities
The Speeter-Anthony synthesis can lead to several side products that must be removed during purification.[3][5]
| Impurity | Structure | Origin |
| 3-(2-N,N-diisopropylamino-ethyl)-1H-indol-5-ol | 5-hydroxy analog | Incomplete methylation of the starting material or demethylation during synthesis. |
| 2-N,N-diisopropylamino-1-(5-methoxy-1H-indol-3-yl)-ethanol | Hydroxy intermediate | Incomplete reduction of the ketoamide. |
| 2-(5-methoxy-1H-indol-3-yl)-ethanol | Deaminated impurity | Side reaction during the reduction step. |
| 2-N,N-diisopropylamino-1-(5-methoxy-1H-indol-3-yl)-ethanone | Unreacted ketoamide | Incomplete reduction. |
Signaling Pathway
5-MeO-DIPT is a potent agonist at both the 5-HT1A and 5-HT2A serotonin receptors.[1][2] Activation of these G-protein coupled receptors (GPCRs) initiates downstream signaling cascades that are thought to be responsible for its psychoactive and potential therapeutic effects.
Caption: Simplified signaling pathways of 5-MeO-DIPT at 5-HT2A and 5-HT1A receptors.
Formulation for Clinical Research
For early-phase clinical trials, a simple and well-characterized formulation is crucial.
-
Oral Administration: The fumarate salt of 5-MeO-DIPT can be accurately weighed and encapsulated in gelatin capsules with a pharmaceutically acceptable excipient such as microcrystalline cellulose.
-
Solution for Other Routes: For other routes of administration, the salt can be dissolved in a sterile vehicle such as saline or phosphate-buffered saline (PBS). The stability of such solutions should be thoroughly investigated.
It is imperative that any formulation intended for human use is prepared under sterile conditions and is tested for sterility, endotoxins, and other contaminants.
Conclusion
The synthesis of high-purity 5-MeO-DIPT for clinical research is achievable through the Speeter-Anthony tryptamine synthesis followed by rigorous purification and analytical characterization. A thorough understanding of the potential impurities and the implementation of appropriate quality control measures are essential for ensuring the safety and integrity of clinical investigations. The protocols and information provided herein serve as a foundation for the production of 5-MeO-DIPT for scientific and clinical study.
References
- 1. 5-MeO-DiPT - Wikipedia [en.wikipedia.org]
- 2. Neurotoxic Effects of 5-MeO-DIPT: A Psychoactive Tryptamine Derivative in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical chemistry of synthetic routes to psychoactive tryptamines. Part I. Characterisation of the Speeter and Anthony synthetic route to 5-methoxy-N,N-diisopropyltryptamine using ESI-MS-MS and ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of 5-MeO-DMT Succinate for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.iucr.org [journals.iucr.org]
Protocol for In Vitro Metabolism Studies of 5-MeO-DIPT Using Liver Microsomes
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive protocol for conducting in vitro metabolism studies of the psychoactive tryptamine 5-methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT) using human liver microsomes. The protocol details the necessary reagents, incubation procedures, metabolite identification, and quantitative analysis. Representative kinetic data for analogous compounds are provided to guide experimental design and data interpretation. Furthermore, this document includes diagrams of the metabolic pathways and experimental workflow to facilitate a clear understanding of the process.
Introduction
5-methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT) is a synthetic tryptamine known for its hallucinogenic properties. Understanding its metabolic fate is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and toxicological effects. In vitro metabolism studies using human liver microsomes (HLMs) are a standard method for investigating the biotransformation of xenobiotics. HLMs contain a rich complement of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily, which are responsible for the phase I metabolism of a vast array of compounds.[1][2]
The primary metabolic pathways for 5-MeO-DIPT in vitro involve N-dealkylation and O-demethylation, catalyzed by CYP enzymes.[3][4] This protocol outlines the steps to investigate these pathways, identify the resulting metabolites, and characterize the enzymatic kinetics involved.
Data Presentation: Representative Metabolic Kinetics
| Metabolic Reaction | CYP Isoform | Substrate | Km (µM) | Vmax (pmol/min/pmol CYP) | Reference |
| O-Demethylation | CYP2D6.1 (wild-type) | 5-MeO-DMT | 29.3 ± 4.2 | Value not specified | [1] |
| O-Demethylation | CYP2D6.2 | 5-MeO-DMT | 85.0 ± 19.4 | Value not specified | [1] |
| O-Demethylation | CYP2D6.10 | 5-MeO-DMT | 947 ± 355 | Value not specified | [1] |
| N-Demethylation | CYP2B6 | S-Ketamine | 44 | Value not specified | [2][5] |
| N-Demethylation | CYP3A4 | S-Ketamine | High µM range | Value not specified | [2] |
Note: Vmax values are often reported in units specific to the experimental system (e.g., pmol/min/mg protein) and can vary. The Km values indicate the substrate concentration at half the maximal reaction velocity and are useful for selecting appropriate substrate concentrations for kinetic studies.
Experimental Protocols
This section provides detailed methodologies for the in vitro metabolism of 5-MeO-DIPT using human liver microsomes.
Materials and Reagents
-
5-MeO-DIPT
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Magnesium chloride (MgCl₂)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Internal standard (e.g., a structurally similar compound not expected to be a metabolite)
-
96-well plates or microcentrifuge tubes
-
Incubator/shaking water bath (37°C)
-
Centrifuge
Incubation Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of 5-MeO-DIPT in a suitable organic solvent (e.g., methanol or DMSO). The final concentration of the organic solvent in the incubation mixture should be less than 1% to avoid enzyme inhibition.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Thaw the pooled human liver microsomes on ice immediately before use. Dilute the microsomes to the desired concentration (typically 0.2-1.0 mg/mL) with cold potassium phosphate buffer.
-
-
Incubation Setup:
-
In a 96-well plate or microcentrifuge tubes, add the following components in order:
-
Potassium phosphate buffer (to reach the final volume)
-
Human liver microsomes
-
5-MeO-DIPT solution (at various concentrations if determining kinetics)
-
-
Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath to allow the substrate to partition into the microsomal membranes.
-
-
Initiation of the Reaction:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well or tube.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C with gentle agitation for a specified time course (e.g., 0, 5, 15, 30, 60 minutes). The incubation time should be optimized to ensure linear metabolite formation.
-
-
Termination of the Reaction (Quenching):
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. This step precipitates the microsomal proteins and halts enzymatic activity.
-
-
Sample Processing:
-
Vortex the samples vigorously to ensure thorough mixing.
-
Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new plate or vials for analysis.
-
Analytical Method (LC-MS/MS)
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) is recommended for the sensitive and selective detection of 5-MeO-DIPT and its metabolites.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of formic acid (e.g., 0.1%), is commonly employed.
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is suitable for tryptamines.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantitative analysis. Specific precursor-to-product ion transitions for 5-MeO-DIPT and its expected metabolites (e.g., 5-MeO-NIPT, 5-OH-DIPT) need to be determined by direct infusion of standards if available, or predicted based on their chemical structures.
-
CYP450 Reaction Phenotyping (Optional)
To identify the specific CYP isoforms responsible for 5-MeO-DIPT metabolism, two common approaches can be used:
-
Recombinant Human CYP Enzymes: Incubate 5-MeO-DIPT with individual recombinant human CYP enzymes (e.g., CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, CYP3A4) to directly assess the metabolic activity of each isoform.
-
Chemical Inhibition Studies: Incubate 5-MeO-DIPT with pooled human liver microsomes in the presence and absence of known selective inhibitors for specific CYP isoforms. A significant reduction in metabolite formation in the presence of an inhibitor indicates the involvement of that particular CYP enzyme.
Visualization of Pathways and Workflows
Metabolic Pathway of 5-MeO-DIPT
The following diagram illustrates the primary Phase I metabolic pathways of 5-MeO-DIPT in human liver microsomes.
References
- 1. Effects of monoamine oxidase inhibitor and cytochrome P450 2D6 status on 5-Methoxy-N,N-dimethyltryptamine Metabolism and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kinetic mechanism of time-dependent inhibition of CYP2D6 by 3,4-methylenedioxymethamphetamine (MDMA): functional heterogeneity of the enzyme and the reversibility of its inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CYP2D6 gene polymorphism and apatinib affect the metabolic profile of fluvoxamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Involvement of CYP2B6 in n-demethylation of ketamine in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving stability of 5-MeO-DIPT in urine samples for analysis
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of 5-methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT) in urine samples for accurate analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in analyzing 5-MeO-DIPT in urine samples?
A1: The primary challenge is the instability of 5-MeO-DIPT in urine at room and refrigerated temperatures, which can lead to a significant decrease in its concentration over a short period. This degradation can result in inaccurate quantification and potential false-negative results.
Q2: What is the optimal storage temperature for urine samples containing 5-MeO-DIPT?
A2: For long-term stability, urine samples should be stored frozen at -20°C.[1][2] Studies have shown that 5-MeO-DIPT is stable in urine for at least 30 days when stored at this temperature.[1][2] Storage at 4°C (refrigerated) or 25°C (room temperature) leads to significant degradation.[1][2]
Q3: How quickly does 5-MeO-DIPT degrade at non-frozen temperatures?
A3: The concentration of 5-MeO-DIPT in urine can decrease significantly within 24 hours at room temperature (25°C) and over a few days at refrigerated temperatures (4°C).[1][2] For instance, one study reported a decrease of 22.8% after 24 hours at 25°C, and decreases of 33.2% and 38.2% after 5 and 7 days at 4°C, respectively.[1][2]
Q4: What are the major metabolites of 5-MeO-DIPT found in urine?
A4: The major urinary metabolites of 5-MeO-DIPT include 5-hydroxy-N,N-diisopropyltryptamine (5-OH-DIPT) and 5-methoxy-N-isopropyltryptamine (5-MeO-NIPT).[3] O-demethylation and N-deisopropylation are the main metabolic pathways.
Q5: Can freeze-thaw cycles affect the stability of 5-MeO-DIPT in urine?
A5: While specific data on the effect of freeze-thaw cycles on 5-MeO-DIPT is limited, studies on other biomarkers in urine suggest that repeated freeze-thaw cycles can affect the stability of various analytes.[4][5] It is best practice to minimize the number of freeze-thaw cycles. Aliquoting samples into smaller volumes before freezing is recommended.
Troubleshooting Guides
Issue: Low or undetectable levels of 5-MeO-DIPT in a known positive sample.
| Possible Cause | Troubleshooting Step |
| Sample Degradation due to Improper Storage | Verify the storage temperature of the urine sample. If not stored at -20°C immediately after collection, significant degradation may have occurred. For future collections, ensure samples are frozen as soon as possible. |
| Sub-optimal Extraction Efficiency | Review the extraction protocol. 5-MeO-DIPT is typically extracted from urine using liquid-liquid extraction with a solvent like ethyl acetate under alkaline conditions.[1] Ensure the pH of the urine sample is appropriately adjusted before extraction. |
| Metabolism | Consider that a significant portion of the parent drug may have been metabolized. It is advisable to also screen for the major metabolites, 5-OH-DIPT and 5-MeO-NIPT, to confirm exposure. |
Issue: Inconsistent or non-reproducible quantitative results.
| Possible Cause | Troubleshooting Step |
| Variable Sample Degradation | Ensure all samples, including calibrators and quality controls, are handled and stored under identical conditions. Any delay or temperature fluctuation before analysis can lead to variable degradation. |
| Matrix Effects in Analytical Method | Urine matrix components can interfere with the analysis, causing ion suppression or enhancement in mass spectrometry-based methods. Evaluate and compensate for matrix effects using methods such as matrix-matched calibration curves or the use of a stable isotope-labeled internal standard. |
| pH Variability of Urine Samples | The stability of tryptamines can be pH-dependent. While specific data for 5-MeO-DIPT is not available, it is good practice to measure and record the pH of the urine samples. If significant pH differences are observed, consider adjusting the pH to a neutral or slightly acidic range before storage and analysis. |
Data on 5-MeO-DIPT Stability in Urine
The following table summarizes the degradation of 5-MeO-DIPT in urine under different storage conditions as reported in the literature.
| Storage Temperature | Duration | Average Degradation (%) | Reference |
| 25°C (Room Temperature) | 24 hours | 22.8% | [1][2] |
| 4°C (Refrigerated) | 5 days | 33.2% | [1][2] |
| 4°C (Refrigerated) | 7 days | 38.2% | [1][2] |
| -20°C (Frozen) | 30 days | Stable | [1][2] |
Experimental Protocols
Protocol for Urine Sample Collection and Storage
-
Collection: Collect mid-stream urine in a sterile, polypropylene container.
-
Initial Handling: If immediate analysis is not possible, the sample should be protected from light and kept cool.
-
Storage:
-
Short-term (less than 24 hours): While not ideal, if necessary, store at 4°C. Be aware that some degradation will occur.
-
Long-term: For storage longer than 24 hours, immediately freeze the urine sample at -20°C.
-
-
Aliquoting: To avoid repeated freeze-thaw cycles, it is recommended to divide the urine sample into smaller aliquots before freezing.
Protocol for Stability Testing of 5-MeO-DIPT in Urine
-
Sample Preparation: Pool drug-free human urine and verify that it is negative for 5-MeO-DIPT. Fortify the pooled urine with a known concentration of 5-MeO-DIPT (e.g., 100 ng/mL).
-
Aliquoting: Dispense the fortified urine into multiple polypropylene tubes.
-
Storage Conditions:
-
Store a set of aliquots at -20°C (control).
-
Store a set of aliquots at 4°C.
-
Store a set of aliquots at 25°C.
-
-
Time Points: Analyze aliquots from each storage condition at specified time points (e.g., 0, 6, 12, 24, 48 hours, and 7, 14, 30 days).
-
Analysis: At each time point, extract 5-MeO-DIPT from the urine aliquots using a validated liquid-liquid extraction method. Analyze the extracts using a validated analytical method such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Evaluation: Calculate the percentage of 5-MeO-DIPT remaining at each time point relative to the concentration at time zero for the -20°C samples.
Visualizations
References
- 1. Stability of Drugs of Abuse in Urine Samples at Room Temperature by Use of a Salts Mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Toxicology and Analysis of Psychoactive Tryptamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. forensic.sc.su.ac.th [forensic.sc.su.ac.th]
- 5. researchgate.net [researchgate.net]
Overcoming matrix effects in hair analysis of 5-MeO-DIPT
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analysis of 5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT) in hair samples. Our aim is to help you overcome common challenges, particularly those related to matrix effects, and ensure the accuracy and reliability of your analytical data.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in hair analysis of 5-MeO-DIPT?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting endogenous or exogenous components in the sample matrix. In hair analysis, the complex biological matrix, consisting of proteins (keratin), lipids, melanin, and potential external contaminants, can suppress or enhance the ionization of 5-MeO-DIPT during mass spectrometry (MS) analysis. This interference can lead to inaccurate quantification, reduced sensitivity, and poor reproducibility of results.
Q2: What is a typical sample preparation method for analyzing 5-MeO-DIPT in hair?
A2: A common and effective method involves the following steps:
-
Decontamination: Washing the hair samples to remove external contaminants. This is crucial to ensure that the detected 5-MeO-DIPT is from ingestion and not from external exposure.[1][2]
-
Pulverization: Grinding the decontaminated hair into a fine powder to increase the surface area for efficient extraction. This is often done at low temperatures to prevent degradation of the analyte.[3][4]
-
Extraction: Extracting the 5-MeO-DIPT from the pulverized hair using a suitable solvent. A common extraction solution is deionized water containing 0.1% formic acid.[3][4]
-
Centrifugation: Separating the supernatant containing the analyte from the solid hair matrix.[3][4]
-
Analysis: Injecting the supernatant into an LC-MS/MS system for quantification.[3][4]
Q3: How can I assess the matrix effect in my assay?
A3: The matrix effect can be evaluated by comparing the peak area of an analyte in a post-extraction spiked sample (a blank hair extract to which the analyte has been added) with the peak area of the analyte in a pure solvent at the same concentration. The matrix effect is calculated as follows:
Matrix Effect (%) = (Peak Area in Post-Extraction Spiked Sample / Peak Area in Neat Solution) x 100
A value of 100% indicates no matrix effect, a value <100% indicates ion suppression, and a value >100% indicates ion enhancement.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low Analyte Recovery | Inefficient extraction from the hair matrix. | • Ensure complete pulverization of the hair sample to maximize surface area for extraction. • Optimize the extraction solvent and conditions (e.g., solvent composition, temperature, incubation time). • Consider enzymatic digestion to break down the hair matrix, though this is a more aggressive approach. |
| Poor Peak Shape or Tailing | Interference from co-eluting matrix components. | • Optimize the chromatographic gradient to improve separation between 5-MeO-DIPT and interfering peaks. • Use a more selective column, such as a UPLC column with a smaller particle size.[3] • Implement a clean-up step after extraction, such as solid-phase extraction (SPE), to remove interfering substances. |
| High Signal Variability (Poor Precision) | Inconsistent matrix effects between samples. | • Use a stable isotope-labeled internal standard (SIL-IS) for 5-MeO-DIPT. A SIL-IS will co-elute with the analyte and experience similar matrix effects, thus correcting for variations. • Ensure consistent sample preparation across all samples and standards. |
| Inaccurate Quantification (Poor Accuracy) | Uncorrected matrix effects or calibration issues. | • Prepare calibration standards in a matrix that closely mimics the study samples (matrix-matched calibration) to compensate for consistent matrix effects. • If a suitable blank matrix is unavailable, use the standard addition method for calibration. |
| Signal Suppression or Enhancement | Significant matrix effects altering ionization. | • Dilute the sample extract to reduce the concentration of interfering matrix components. • Improve the sample clean-up procedure to remove phospholipids and other interfering substances. • Optimize the mass spectrometer's ion source parameters (e.g., temperature, gas flows) to minimize matrix effects. |
Experimental Protocols
UHPLC-MS/MS Method for 5-MeO-DIPT in Hair
This protocol is based on a validated method for the determination of 5-MeO-DIPT in human hair.[3][4]
1. Sample Preparation
-
Decontamination: Wash 30 mg of hair with an appropriate solvent to remove external contamination.
-
Pulverization: Place the decontaminated hair in a grinding jar with 0.5 mL of deionized water containing 0.1% formic acid. Pulverize at a low temperature (e.g., below 4°C).
-
Extraction & Centrifugation: Centrifuge the pulverized sample. Collect the supernatant. Repeat the centrifugation and combine the supernatants.
2. Chromatographic Conditions
-
System: Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a tandem mass spectrometer.
-
Column: A T3 column (100mm × 2.1mm, 1.8µm) is a suitable choice.[3]
-
Mobile Phase A: 20 mmol/L ammonium acetate, 5% acetonitrile, and 0.1% formic acid in water.[3]
-
Mobile Phase B: Acetonitrile.[3]
-
Flow Rate: 0.3 mL/min.[3]
-
Injection Volume: 5 µL.[3]
-
Gradient Elution: A gradient elution program should be optimized to ensure good separation of 5-MeO-DIPT from matrix interferences.
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for 5-MeO-DIPT and its internal standard should be determined and optimized.
Quantitative Data Summary
The following table summarizes the validation parameters from a published UHPLC-MS/MS method for the analysis of 5-MeO-DIPT in hair.[3]
| Parameter | Value |
| Limit of Detection (LOD) | 0.05 pg/mg |
| Lower Limit of Quantification (LLOQ) | 0.1 pg/mg |
| Accuracy | 92.1% - 105.6% |
| Recovery | Acceptable (Specific values not detailed in the abstract) |
| Matrix Effect | Acceptable (Specific values not detailed in the abstract) |
| Calibration Curve R² | 0.992 |
Visualizations
Experimental Workflow
Caption: Workflow for 5-MeO-DIPT analysis in hair.
Overcoming Matrix Effects: A Logical Approach
Caption: Decision tree for troubleshooting matrix effects.
References
- 1. researchgate.net [researchgate.net]
- 2. How to Pass a Drug Test - Can you Bypass a Hair Follicle Drug Test? | AlphaBiolabs USA [alphabiolabsusa.com]
- 3. Application of hair analysis to document illegal 5-methoxy-N,N-dissopropyltrptamine (5-MeO-DiPT) use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Enhanced Sensitivity for Low-Concentration 5-MeO-DIPT Detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of 5-methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT) detection at low concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting low concentrations of 5-MeO-DIPT?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is generally the most sensitive and selective method for the quantification of 5-MeO-DIPT at trace levels.[1][2][3] Methods utilizing LC-MS/MS have demonstrated limits of detection (LOD) as low as 0.1 ng/mL and lower limits of quantification (LLOQ) of 0.2 ng/mL in urine samples.[1][2]
Q2: My 5-MeO-DIPT recovery from urine samples is consistently low. What could be the cause?
A2: Low recovery of 5-MeO-DIPT from urine can be attributed to its instability at room temperature. Studies have shown a significant decrease in 5-MeO-DIPT concentration in urine stored at 25°C.[1][2][3][4][5][6] To mitigate this, it is crucial to store urine samples under freezing conditions (-20°C) as soon as possible after collection and before analysis.[4][5][6] Another approach to enhance stability is the use of dried urine spots (DUS), which has been shown to improve the stability of 5-MeO-DIPT compared to liquid urine stored at room temperature.[1][2][3]
Q3: I am observing significant signal suppression/enhancement in my LC-MS/MS analysis of 5-MeO-DIPT in urine. How can I address this?
A3: Matrix effects, such as ion suppression or enhancement, are common challenges in the analysis of biological samples like urine. These effects are caused by co-eluting endogenous components that interfere with the ionization of the target analyte. To minimize matrix effects, consider the following:
-
Effective Sample Preparation: Employ a robust sample preparation technique such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[4][5]
-
Chromatographic Separation: Optimize your chromatographic method to ensure 5-MeO-DIPT is well-separated from the bulk of the matrix components.
-
Use of an Internal Standard: Incorporate a stable isotope-labeled internal standard (e.g., 5-MeO-DIPT-d10) to compensate for matrix effects and variations in extraction recovery and instrument response.
Q4: Can I use Gas Chromatography-Mass Spectrometry (GC-MS) for sensitive 5-MeO-DIPT detection?
A4: Yes, GC-MS is a viable and sensitive method for 5-MeO-DIPT detection.[7][8][9] Derivatization with an agent like acetic anhydride is often employed to improve the chromatographic properties and sensitivity of the analysis.[7] GC-High-Resolution Mass Spectrometry (GC-HRMS) has also been successfully used, achieving a limit of detection of 1 ng/mL in urine.[8][9]
Q5: What are the main metabolites of 5-MeO-DIPT that I should consider in my analysis?
A5: The major urinary metabolites of 5-MeO-DIPT include 5-hydroxy-N,N-diisopropyltryptamine (5-OH-DIPT) and 5-methoxy-N-isopropyltryptamine (5-MeO-IPT).[4][5][10] Monitoring for these metabolites in addition to the parent compound can increase the window of detection and provide a more comprehensive analysis.
Troubleshooting Guides
LC-MS/MS Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape or Tailing | Inappropriate mobile phase pH. | 5-MeO-DIPT is a basic compound. Ensure the mobile phase pH is appropriate to maintain it in a single ionic form (typically acidic pH). |
| Column degradation. | Use a guard column and ensure proper sample cleanup. Replace the analytical column if necessary. | |
| Low Signal Intensity | Inefficient ionization. | Optimize electrospray ionization (ESI) source parameters (e.g., spray voltage, gas temperatures, and flow rates). |
| Suboptimal fragmentation. | Optimize collision energy for the specific MRM transitions of 5-MeO-DIPT. | |
| Inconsistent Retention Time | Fluctuations in mobile phase composition or flow rate. | Ensure the LC system is properly equilibrated and the pumps are functioning correctly. |
| Temperature variations. | Use a column oven to maintain a stable column temperature. |
GC-MS Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| No or Low Derivatization Efficiency | Presence of moisture in the sample. | Ensure samples and solvents are anhydrous, as derivatization reagents are sensitive to water. |
| Incorrect reaction temperature or time. | Optimize derivatization conditions (temperature and incubation time) for complete reaction. | |
| Peak Broadening | Active sites in the GC inlet or column. | Use a deactivated inlet liner and a high-quality capillary column. |
| Injection volume too large. | Optimize the injection volume to prevent overloading. | |
| Interference from Other Tryptamines | Co-elution of structurally similar compounds. | Optimize the GC temperature program to achieve better separation of different tryptamine analogs. |
Quantitative Data Summary
The following tables summarize the limits of detection (LOD) and quantification (LOQ) for 5-MeO-DIPT using different analytical methods as reported in the literature.
Table 1: LC-MS/MS Methods
| Matrix | Sample Preparation | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| Dried Urine Spots | Methanol Extraction | 0.1 | 0.2 | [1][2] |
Table 2: GC-MS Methods
| Matrix | Sample Preparation | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| Whole Blood | Extrelut Column Extraction & Derivatization | 1 | 10 | [7] |
| Urine | Extrelut Column Extraction & Derivatization | 5 | 10 | [7] |
| Urine | Liquid-Liquid Extraction | 1 | 2 | [8][9] |
Experimental Protocols
Detailed Methodology for LC-MS/MS Analysis of 5-MeO-DIPT in Dried Urine Spots
This protocol is based on the method described by Yan et al. (2020).[1][2]
-
Sample Preparation:
-
Spot 10 µL of urine onto a Whatman FTA™ classic card.
-
Allow the spot to dry completely at room temperature.
-
Punch out the dried urine spot and place it into a microcentrifuge tube.
-
Add 200 µL of methanol to the tube.
-
Vortex for 1 minute to extract 5-MeO-DIPT.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
LC System: A standard high-performance liquid chromatography system.
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of methanol and water with a suitable modifier (e.g., formic acid).
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor for at least two specific precursor-to-product ion transitions for 5-MeO-DIPT for quantification and confirmation.
-
Detailed Methodology for GC-MS Analysis of 5-MeO-DIPT in Urine
This protocol is based on the method described by Yan et al. (2020).[8][9]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of urine, add an appropriate internal standard.
-
Adjust the pH of the urine to alkaline conditions (e.g., using sodium carbonate solution).
-
Add 3 mL of ethyl acetate and vortex for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
Transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for GC-MS analysis.
-
-
GC-MS Conditions:
-
GC System: A gas chromatograph equipped with a capillary column.
-
Column: A low-bleed, non-polar capillary column (e.g., DB-5MS).
-
Carrier Gas: Helium.
-
Oven Temperature Program: A suitable temperature gradient to separate 5-MeO-DIPT from other components.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap) or a standard quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Detection Mode: Full scan or selected ion monitoring (SIM).
-
Visualizations
Signaling Pathways
5-MeO-DIPT is known to interact with serotonin receptors, primarily the 5-HT1A and 5-HT2A receptors, and the serotonin transporter (SERT).
Caption: 5-MeO-DIPT signaling interactions.
Experimental Workflows
References
- 1. Mechanism of Action of the Serotonin Transporter [web.williams.edu]
- 2. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Determination of 5-MeO-DIPT in Human Urine Using Gas Chromatography Coupled with High-Resolution Orbitrap Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Metabolism of the psychotomimetic tryptamine derivative 5-methoxy-N,N-diisopropyltryptamine in humans: identification and quantification of its urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 5-MeO-DIPT in Animal Behavioral Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to help reduce variability in animal behavioral studies involving 5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT).
Frequently Asked Questions (FAQs)
Q1: We are observing high inter-individual variability in the head-twitch response (HTR) in rats/mice following 5-MeO-DIPT administration. What are the potential causes and how can we mitigate this?
A1: High variability in the head-twitch response is a known characteristic of serotonergic psychedelics.[1] Several factors can contribute to this:
-
Dose: The dose-response relationship for 5-MeO-DIPT-induced HTR can be steep and may vary between subjects. A lower dose might produce a weak and more variable effect, while higher doses could lead to a more consistent, stronger response.[2] It is crucial to perform a thorough dose-response study to identify the optimal dose that produces a robust and consistent effect in your specific animal model.
-
Route of Administration: The method of administration (e.g., intraperitoneal, subcutaneous, oral) can significantly impact the pharmacokinetics and bioavailability of 5-MeO-DIPT, leading to variability. Ensure consistent administration techniques across all animals.
-
Genetic Background: Different strains of mice and rats can exhibit varying sensitivities to serotonergic compounds. It is essential to use a consistent and well-characterized strain for all experiments.
-
Environmental Factors: Stress, handling, and the novelty of the testing environment can influence the behavioral responses to 5-MeO-DIPT. Acclimatize animals to the testing room and equipment, and handle them consistently to minimize stress-induced variability.
Q2: Our animals show inconsistent locomotor activity after 5-MeO-DIPT administration. What could be the reason for this?
A2: 5-MeO-DIPT can have complex effects on locomotor activity, sometimes causing hypolocomotion or biphasic effects.[3][4] Inconsistency can arise from:
-
Dose-Dependent Effects: Lower doses of 5-MeO-DIPT may have minimal impact on locomotion, while higher doses can suppress movement.[5] A dose-response curve for locomotor activity should be established.
-
Time Course of Action: The effects of 5-MeO-DIPT on locomotion are time-dependent.[5] Ensure that you are measuring activity during the peak effect window and that the duration of your observation period is consistent.
-
Habituation: The level of habituation to the testing chamber can influence exploratory behavior. A standardized habituation protocol is recommended before drug administration.
Q3: Can the diet of the animals affect the behavioral outcomes in studies with 5-MeO-DIPT?
A3: While the provided search results do not directly address the impact of diet on 5-MeO-DIPT's effects, it is a general principle in pharmacology that diet can influence drug metabolism and absorption. Tryptophan, the precursor to serotonin, in the diet could theoretically modulate the serotonergic system's response to 5-MeO-DIPT. For maximum consistency, it is advisable to use a standardized diet and control for food intake before and during the experimental period.
Troubleshooting Guides
Guide 1: Optimizing 5-MeO-DIPT Dosage for Consistent Behavioral Responses
Problem: High variability in behavioral readouts (e.g., HTR, locomotor activity) across animals receiving the same dose of 5-MeO-DIPT.
Solution:
-
Conduct a Pilot Dose-Response Study:
-
Select a range of doses based on published literature (e.g., 5, 10, and 20 mg/kg for rats).[2][6][7]
-
Administer each dose to a small group of animals and record the behavioral response of interest.
-
Plot the dose-response curve to identify a dose on the linear portion of the curve that produces a reliable and sub-maximal effect. Doses at the very bottom or top of the curve may be more prone to variability.
-
-
Ensure Accurate Dosing:
-
Use a freshly prepared and well-solubilized solution of 5-MeO-DIPT for each experiment.
-
Calculate the dose based on the most recent body weight of each animal.
-
Use calibrated equipment for all measurements and injections.
-
-
Standardize Administration:
-
Choose a single, appropriate route of administration and use it consistently.
-
Ensure all personnel are trained to perform the injections in a uniform manner to minimize stress and variability in absorption.
-
Guide 2: Standardizing the Behavioral Testing Environment
Problem: Inconsistent behavioral results that may be linked to environmental variables.
Solution:
-
Acclimatization:
-
Acclimatize animals to the testing room for at least one hour before each testing session.
-
Habituate animals to the testing apparatus (e.g., open field arena, HTR chamber) for a consistent period before drug administration.
-
-
Control Environmental Parameters:
-
Maintain constant temperature, humidity, and lighting conditions in the testing room.
-
Minimize auditory and visual disturbances during the experiment.
-
-
Consistent Handling:
-
Handle all animals in the same gentle and consistent manner.
-
The same experimenter should ideally conduct the behavioral testing for a given cohort to eliminate inter-experimenter variability.
-
Data Presentation
Table 1: Dose-Response of 5-MeO-DIPT on Head-Twitch Response (HTR) in Rats
| Dose (mg/kg) | Route | Observation Period | Effect on HTR | Reference |
| 5 | i.p. | Immediate post-administration | Weak induction of head twitches | [2] |
| 10 | i.p. | Immediate post-administration | Stronger induction of head twitches, comparable to DOI | [2] |
Table 2: Effects of 5-MeO-DIPT on Neurotransmitter Levels in Rats
| Dose (mg/kg) | Brain Region | Effect on Dopamine | Effect on Serotonin | Effect on Glutamate | Reference |
| 5, 10, 20 | Striatum, Nucleus Accumbens, Frontal Cortex | Increased extracellular levels | Increased extracellular levels | Increased extracellular levels | [6][7] |
Experimental Protocols
Protocol 1: Head-Twitch Response (HTR) Assay in Rats
-
Animals: Male Wistar rats are individually housed with ad libitum access to food and water and maintained on a 12-hour light/dark cycle.
-
Drug Preparation: 5-MeO-DIPT hydrochloride is dissolved in 0.9% saline.
-
Acclimatization: On the day of the experiment, animals are transported to the testing room and allowed to acclimatize for at least 60 minutes.
-
Procedure:
-
Rats are placed individually into clear observation chambers.
-
Following a 10-minute habituation period, rats are administered 5-MeO-DIPT (e.g., 5 or 10 mg/kg, i.p.) or vehicle.
-
Immediately after injection, the number of head twitches (rapid, side-to-side head movements) is counted for a predetermined period (e.g., 30-60 minutes).
-
An observer blind to the treatment conditions should perform the counting.
-
Protocol 2: Locomotor Activity Assessment in Mice
-
Animals: Male C57BL/6 mice are group-housed with free access to food and water under a 12-hour light/dark cycle.
-
Drug Preparation: 5-MeO-DIPT is dissolved in a suitable vehicle (e.g., saline).
-
Apparatus: An open-field arena equipped with automated photobeam tracking systems to measure horizontal and vertical activity.
-
Procedure:
-
Mice are brought to the testing room and allowed to acclimatize for 60 minutes.
-
Mice are administered 5-MeO-DIPT or vehicle.
-
Immediately after injection, each mouse is placed in the center of the open-field arena.
-
Locomotor activity is recorded for a set duration (e.g., 60 minutes).
-
Parameters such as total distance traveled, time spent in the center versus periphery, and rearing frequency are analyzed.
-
Mandatory Visualizations
Caption: Signaling pathway of 5-MeO-DIPT.
Caption: A typical experimental workflow for behavioral studies.
References
- 1. 5-MeO-DMT modifies innate behaviors and promotes structural neural plasticity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neurotoxic Effects of 5-MeO-DIPT: A Psychoactive Tryptamine Derivative in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-MeO-DiPT - Wikipedia [en.wikipedia.org]
- 4. Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Neurotoxic Effects of 5-MeO-DIPT: A Psychoactive Tryptamine Derivative in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neurotoxic Effects of 5-MeO-DIPT: A Psychoactive Tryptamine Derivative in Rats - OPEN Foundation [open-foundation.org]
Best practices for storage of 5-MeO-DIPT analytical standards
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the storage and handling of 5-methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT) analytical standards. This resource is intended for researchers, scientists, and drug development professionals to ensure the integrity and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid 5-MeO-DIPT analytical standards?
A1: For long-term stability, solid 5-MeO-DIPT analytical standards should be stored at -20°C (-4°F) in a dark, dry location.[1][2] Tryptamines, as a class of compounds, can be sensitive to heat, light, and moisture, which can lead to degradation over time.[3] Storing the standard in a tightly sealed, opaque container, such as an amber glass vial, is highly recommended to protect it from light and atmospheric moisture.[3][4]
Q2: How should I store solutions of 5-MeO-DIPT?
A2: Solutions of 5-MeO-DIPT should also be stored at -20°C in tightly sealed, amber glass vials to minimize solvent evaporation and prevent degradation from light exposure.[5] The choice of solvent can impact stability, with aprotic solvents generally being preferred for long-term storage. If the standard is dissolved in a volatile solvent, ensuring the container is properly sealed is critical to maintain the certified concentration.[6]
Q3: What is the expected shelf-life of a 5-MeO-DIPT analytical standard?
A3: When stored under the recommended conditions of -20°C in a dark, airtight container, 5-MeO-DIPT analytical reference standards can be stable for at least five years.[1] However, it is crucial to refer to the manufacturer's certificate of analysis for the specific expiry date of your standard.
Q4: Is 5-MeO-DIPT sensitive to light?
A4: Yes, tryptamines, including 5-MeO-DIPT, can be sensitive to light, particularly UV light.[3] Exposure to light can lead to photodegradation, altering the chemical structure and compromising the integrity of the standard. Therefore, it is essential to store the standard in a dark environment or use light-blocking containers.[4]
Q5: Should I be concerned about the stability of 5-MeO-DIPT in different forms (e.g., freebase vs. salt)?
Stability Data
The following table summarizes the stability of 5-MeO-DIPT in human urine under different storage conditions. While this data is from a biological matrix, it provides valuable insights into the compound's temperature sensitivity.
| Storage Temperature | Duration | Concentration Decrease | Reference(s) |
| 25°C (77°F) | 24 hours | 22.8% | [7][8][9] |
| 4°C (39°F) | 5 days | 33.2% | [7][8][9] |
| 4°C (39°F) | 7 days | 38.2% | [7][8][9] |
| -20°C (-4°F) | 30 days | Stable | [7][8][9] |
Experimental Protocols
Protocol: Forced Degradation Study for the Development of a Stability-Indicating Method for 5-MeO-DIPT
This protocol outlines a forced degradation study to identify potential degradation products of 5-MeO-DIPT and to develop a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
1. Objective: To assess the stability of 5-MeO-DIPT under various stress conditions and to develop an analytical method capable of separating the intact drug from its degradation products.
2. Materials:
-
5-MeO-DIPT analytical standard
-
HPLC grade methanol, acetonitrile, and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV or PDA detector
-
C18 analytical column
-
pH meter
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
3. Standard and Sample Preparation:
-
Stock Solution: Prepare a stock solution of 5-MeO-DIPT in methanol at a concentration of 1 mg/mL.
-
Working Solution: Dilute the stock solution with the appropriate solvent (e.g., methanol or mobile phase) to a working concentration suitable for HPLC analysis (e.g., 100 µg/mL).
4. Forced Degradation Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Cool to room temperature and neutralize with 0.1 M NaOH.
-
Dilute to a final volume with the mobile phase.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Cool to room temperature and neutralize with 0.1 M HCl.
-
Dilute to a final volume with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Store at room temperature, protected from light, for 24 hours.
-
Dilute to a final volume with the mobile phase.
-
-
Thermal Degradation (Solid State):
-
Place a small amount of solid 5-MeO-DIPT in a hot air oven at 80°C for 48 hours.
-
After exposure, dissolve the stressed solid in methanol to prepare a working solution.
-
-
Photolytic Degradation (Solution):
-
Expose the working solution of 5-MeO-DIPT to direct sunlight or a photostability chamber for 48 hours.
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
5. HPLC Method Development and Validation:
-
Develop an HPLC method (e.g., reversed-phase with a C18 column) that can separate the parent 5-MeO-DIPT peak from all degradation product peaks.
-
The mobile phase could consist of a gradient of acetonitrile and a buffer (e.g., ammonium formate).
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
6. Analysis:
-
Analyze all stressed samples and a non-stressed control sample using the developed stability-indicating method.
-
Determine the percentage of degradation for each stress condition.
-
If using a mass spectrometer, identify the major degradation products.
Troubleshooting Guide
Q: I see unexpected peaks in my chromatogram when analyzing my 5-MeO-DIPT standard. What could be the cause?
A: Unexpected peaks can arise from several sources:
-
Degradation: Your standard may have degraded due to improper storage or handling. Review the storage recommendations and consider if the standard has been exposed to high temperatures, light, or moisture.
-
Contamination: The solvent, glassware, or syringe used for sample preparation may be contaminated. Prepare a fresh solution using clean equipment and high-purity solvents.
-
Carryover: There might be carryover from a previous injection on your analytical instrument. Run a blank injection to check for residual peaks.
Q: The concentration of my 5-MeO-DIPT working solution seems to be decreasing over time. Why is this happening?
A: A decrease in concentration can be due to:
-
Solvent Evaporation: If the container is not properly sealed, volatile solvents can evaporate, leading to an apparent increase in concentration. However, if the solution is stored in a container that is not airtight, degradation may also occur, leading to a decrease in the concentration of the parent compound.
-
Adsorption: The analyte may adsorb to the surface of the container, especially if stored in plastic. Use glass vials for storage.
-
Degradation: As mentioned, improper storage can lead to the chemical degradation of the standard. If you suspect degradation, it is best to use a fresh, unopened standard.
Q: My solid 5-MeO-DIPT standard has changed color. Is it still usable?
A: A change in the physical appearance, such as color, of an analytical standard is a strong indicator of degradation. It is highly recommended to discard the standard and use a new, unexpired one to ensure the accuracy of your results.
Experimental Workflow Diagram
Caption: Troubleshooting workflow for stability issues with 5-MeO-DIPT analytical standards.
References
- 1. japsonline.com [japsonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Indole Alkaloids from Psychoactive Mushrooms: Chemical and Pharmacological Potential as Psychotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples | springermedizin.de [springermedizin.de]
- 6. onyxipca.com [onyxipca.com]
- 7. researchgate.net [researchgate.net]
- 8. biopharminternational.com [biopharminternational.com]
- 9. Indole alkaloid - Wikipedia [en.wikipedia.org]
Improving extraction efficiency of 5-MeO-DIPT from blood samples
Welcome to the technical support center for the extraction and analysis of 5-methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT) from blood samples. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and standardized experimental protocols to enhance the efficiency and reliability of their analytical work.
Frequently Asked Questions (FAQs)
Q1: What is the main challenge in extracting 5-MeO-DIPT from whole blood? A1: The primary challenge is the complex nature of the blood matrix, which contains numerous endogenous compounds like proteins and lipids. These substances can interfere with the extraction process, leading to ion suppression in mass spectrometry and ultimately resulting in low recovery and poor sensitivity.
Q2: Which extraction method is most suitable for 5-MeO-DIPT from blood? A2: The choice of method depends on the desired sensitivity, sample volume, and available equipment. Solid-Phase Extraction (SPE) is often preferred for its clean extracts and high recovery rates.[1] However, simpler methods like Protein Precipitation (PPT) are faster and can be effective, especially for LC-MS/MS analysis which is highly selective.[2] Liquid-Liquid Extraction (LLE) is another viable option, particularly when optimizing for specific solvent polarities.[1]
Q3: How should blood samples containing 5-MeO-DIPT be stored to ensure stability? A3: For long-term stability, it is recommended that blood samples be stored under freezing conditions (-20°C or lower). Studies on similar tryptamines in other biological matrices, like urine, have shown significant degradation at room temperature (25°C) and even under refrigeration (4°C) over several days.[3][4]
Q4: Can I analyze 5-MeO-DIPT using GC-MS without derivatization? A4: While some methods for similar tryptamines have been developed for GC-MS analysis without derivatization to shorten preparation time, derivatization with an agent like acetic anhydride is often employed.[5][6] This process improves the compound's thermal stability and chromatographic properties, leading to more sensitive and reliable detection.[6]
Q5: What is a suitable internal standard (IS) for 5-MeO-DIPT analysis? A5: A deuterated analog of 5-MeO-DIPT (e.g., 5-MeO-DIPT-d10) is the ideal internal standard. However, if unavailable, other compounds with similar chemical properties can be used. For instance, bupivacaine has been used as an internal standard for GC-MS analysis of 5-MeO-DIPT, while 5-Methyl-N,N-dimethyltryptamine has been used for the LC-MS/MS analysis of the related compound 5-MeO-DMT.[2][6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Analyte Recovery | Improper pH during Extraction: The pH of the sample can significantly affect the extraction efficiency of tryptamines. | For LLE and SPE, ensure the sample is basified (pH > 9-10) before extraction to neutralize the amine group, making it more soluble in organic solvents. A Na2CO3-NaHCO3 buffer (pH 10.8) or ammonium hydroxide can be effective.[7][8] |
| Inefficient Elution from SPE Cartridge: The elution solvent may not be strong enough to displace the analyte from the sorbent. | Use a more polar or stronger solvent mixture for elution. A common effective eluent is a mixture of acetone and methanol or ethyl acetate containing a small percentage of ammonium hydroxide (e.g., 2%) to ensure the analyte is in its free base form.[9] | |
| Analyte Degradation: 5-MeO-DIPT may degrade during sample processing, especially at elevated temperatures or prolonged exposure to certain solvents. | Keep samples on ice when possible and minimize the time between extraction and analysis. Ensure solvents are fresh and of high purity. | |
| High Background Noise / Matrix Effects | Insufficient Sample Cleanup: Co-extraction of endogenous materials like phospholipids and proteins can cause ion suppression or enhancement in MS analysis. | Incorporate a more rigorous cleanup step. For LLE, a back-extraction step can be added. For SPE, ensure proper conditioning and washing of the cartridge. Using lipid removal products like Captiva EMR—Lipid cleanup can also be highly effective.[10] |
| Contamination from Labware: Plasticizers or other contaminants from tubes and pipette tips can interfere with the analysis. | Use high-quality, low-binding microcentrifuge tubes and rinse all glassware with an organic solvent before use.[11] | |
| Poor Chromatographic Peak Shape | Incompatible Reconstitution Solvent: The final extract is dissolved in a solvent that is too strong, causing peak fronting or splitting. | The reconstitution solvent should be as similar as possible to the initial mobile phase composition. A common choice is a low-organic mixture, such as 90:10 water:acetonitrile.[10] |
| Active Sites on GC Column: For GC-MS, the amine group of 5-MeO-DIPT can interact with active sites in the injector or on the column, causing peak tailing. | Use a derivatizing agent (e.g., acetic anhydride) to cap the active amine group.[6] Ensure the GC liner and column are properly deactivated. | |
| No/Low Signal on Mass Spectrometer | Incorrect MS Parameters: The mass transitions (for MS/MS) or selected ions (for SIM) are not optimized for the analyte or its derivative. | Optimize MS parameters by infusing a standard solution of 5-MeO-DIPT. For LC-MS/MS, common transitions for related compounds can serve as a starting point (e.g., for 5-MeO-DMT, m/z 219.2→174.2).[2] |
| Ion Suppression: Co-eluting matrix components are suppressing the ionization of the target analyte in the MS source. | Improve chromatographic separation to move the analyte peak away from interfering matrix components. Enhance the sample cleanup procedure as described above. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for LC-MS/MS Analysis
This protocol is adapted from methodologies used for similar compounds in blood.[9]
-
Sample Pre-treatment:
-
To 200 µL of whole blood, add 10 µL of internal standard (e.g., diazepam-d5).
-
Add 1 mL of ultrapure water and vortex for 10 seconds.
-
Centrifuge the sample at 3500 rpm for 10 minutes.
-
-
SPE Cartridge Conditioning:
-
Condition an Oasis HLB (3 cc, 60 mg) SPE cartridge by passing 2 mL of methanol followed by 2 mL of ultrapure water at a flow rate of 1 mL/min.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned cartridge at a slow flow rate (approx. 0.5 mL/min).
-
-
Washing:
-
Wash the cartridge with 2 mL of 5% methanol in ultrapure water to remove polar interferences.
-
Dry the cartridge under vacuum for 5 minutes.
-
-
Elution:
-
Elute the analyte with 2 mL of an acetone:methanol mixture (70:30 v/v).
-
Follow with a second elution using 2 mL of 2% ammonium hydroxide in ethyl acetate (v/v).
-
-
Evaporation and Reconstitution:
-
Evaporate the combined eluates to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of a methanol or a mobile phase-compatible solvent.
-
Inject an aliquot (e.g., 20 µL) into the LC-MS/MS system.
-
Protocol 2: Liquid-Liquid Extraction (LLE) for GC-MS Analysis
This protocol is based on a general procedure for drug extraction from blood.[7]
-
Sample Preparation:
-
In a glass tube, combine 1 mL of whole blood with 50 µL of internal standard (e.g., bupivacaine).
-
Add 50 µL of a basifying agent, such as Na2CO3-NaHCO3 buffer (pH 10.8), and 50 mg of NaCl.
-
-
Extraction:
-
Add 0.5 mL of an appropriate organic solvent (e.g., cyclohexane or a dichloromethane/isopropanol mixture).
-
Vortex vigorously for 3 minutes.
-
Centrifuge at 5000 rpm for 10 minutes to separate the layers.
-
-
Derivatization (Optional but Recommended):
-
Carefully transfer the upper organic layer to a clean tube.
-
To improve GC performance, add a derivatizing agent like 50 µL of acetic anhydride and incubate as required.
-
-
Analysis:
-
Inject 1 µL of the supernatant (derivatized or underivatized) into the GC-MS system.
-
Protocol 3: Protein Precipitation (PPT) for LC-MS/MS Analysis
This is a rapid extraction method suitable for high-throughput screening, adapted from a method for a similar tryptamine.[2]
-
Precipitation:
-
To 20 µL of serum or whole blood in a microcentrifuge tube, add the internal standard (e.g., 5-Methyl-N,N-dimethyltrypamine).
-
Add 60 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to sample).
-
-
Centrifugation:
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
-
Analysis:
-
Carefully transfer the supernatant to an autosampler vial.
-
Inject an aliquot directly into the LC-MS/MS system.
-
Quantitative Data Summary
Table 1: Extraction Recovery and Detection Limits for Tryptamines in Blood
| Analyte | Extraction Method | Analytical Method | Matrix | Recovery (%) | LOQ (ng/mL) | Reference |
| 5-MeO-DIPT | Extrelut Column (SPE-like) | GC-MS | Whole Blood | Not Specified | <10 | [6] |
| 5-MeO-DMT | Protein Precipitation | LC-MS/MS | Serum | >75% | 0.90 | [2] |
| 5-MeO-MiPT | SPE (Oasis HLB) | LC-MS/MS | Blood | Not Specified | <2.7 | [9] |
| Multiple Drugs | Supported Liquid Extraction | UPLC-MS/MS | Whole Blood | >70% | <1 | [12] |
Table 2: Reported Concentrations of 5-MeO-Tryptamines in Blood Samples
| Analyte | Concentration (ng/mL) | Context | Reference |
| 5-MeO-MiPT | 160 | Forensic intoxication case | [13] |
| 5-MeO-MiPT | 2.7 - 13.4 | Animal study (2.7 mg/kg dose) | [9] |
Visualizations
Caption: General workflow for 5-MeO-DIPT extraction and analysis.
Caption: Troubleshooting decision tree for low recovery issues.
References
- 1. Comparison of the solid phase and liquid-liquid extraction methods for methadone determination in human serum and whole blood samples using gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a LC-MS/MS method to analyze 5-methoxy-N,N-dimethyltryptamine and bufotenine, and application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of an LC-MS/MS method for determining 5-MeO-DIPT in dried urine spots and application to forensic cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sensitive determination of alpha-methyltryptamine (AMT) and 5-methoxy-N,N-diisopropyltryptamine (5MeO-DIPT) in whole blood and urine using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pjps.pk [pjps.pk]
- 8. Improved liquid–liquid extraction by modified magnetic nanoparticles for the detection of eight drugs in human blood by HPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Psychoactive Substance 5-MeO-MiPT In vivo Acute Toxicity and Hystotoxicological Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. CDC - DPDx - Diagnostic Procedures - Blood Specimens [cdc.gov]
- 12. researchgate.net [researchgate.net]
- 13. Study of the in vitro and in vivo metabolism of the tryptamine 5-MeO-MiPT using human liver microsomes and real case samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Degradation of 5-MeO-DIPT During Sample Preparation
For researchers, scientists, and drug development professionals working with 5-methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT), maintaining sample integrity is paramount for accurate and reproducible results. This technical support center provides troubleshooting guidance and answers to frequently asked questions to help you minimize the degradation of 5-MeO-DIPT during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause 5-MeO-DIPT degradation during sample preparation?
A1: The main factors contributing to the degradation of 5-MeO-DIPT are exposure to harsh pH conditions (both acidic and alkaline), light, elevated temperatures, and oxidative environments. Tryptamines, in general, are susceptible to oxidation and photodegradation.
Q2: What are the known degradation products of 5-MeO-DIPT?
A2: The primary degradation pathways for 5-MeO-DIPT are metabolism-related in biological samples, leading to metabolites that can also be considered degradation products in an analytical context. The major metabolites include:
-
5-hydroxy-N,N-diisopropyltryptamine (5-OH-DIPT) : Formed via O-demethylation.[1]
-
5-methoxy-N-isopropyltryptamine (5-MeO-NIPT) : Resulting from N-deisopropylation.[1]
-
6-hydroxy-5-methoxy-N,N-diisopropyltryptamine (6-OH-5-MeO-DIPT) : Formed through direct hydroxylation.[1]
-
5-methoxy-indole-3-acetic acid : A product of oxidative deamination.[2]
-
5-MeO-DIPT-N'-oxide : Formed through N-oxidation.[2]
Forced degradation studies, which intentionally expose the drug to stress conditions, are necessary to fully characterize non-metabolic degradation products that may form during sample handling and storage.
Q3: What are the recommended storage conditions for 5-MeO-DIPT stock solutions and prepared samples?
A3: For long-term stability, 5-MeO-DIPT and its solutions should be stored at -20°C.[3] Studies on the stability in urine have shown significant degradation at room temperature (25°C) and even at 4°C over a matter of days.[3][4] Therefore, freezing is highly recommended for any storage period beyond immediate use. Samples should also be protected from light by using amber vials or by wrapping containers in aluminum foil.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low recovery of 5-MeO-DIPT after extraction | Degradation during extraction: Exposure to extreme pH, high temperature, or prolonged extraction time. | - Use a buffered solution to maintain a neutral or slightly alkaline pH during extraction. Tryptamines are generally more stable under neutral to slightly alkaline conditions. - Perform extraction steps at room temperature or on ice to minimize thermal degradation. - Minimize the duration of the extraction process. |
| Incomplete extraction: Incorrect solvent polarity or pH for the extraction method. | - For liquid-liquid extraction, use a non-polar organic solvent like ethyl acetate under alkaline conditions to ensure 5-MeO-DIPT is in its free base form and readily partitions into the organic layer.[3] - For solid-phase extraction (SPE), select a cartridge and elution solvent appropriate for the hydrophobicity of 5-MeO-DIPT. | |
| Appearance of unexpected peaks in chromatogram | Formation of degradation products: Exposure to light, air (oxidation), or incompatible solvents. | - Protect samples from light at all stages of preparation by using amber vials and minimizing exposure to ambient light. - Use freshly prepared solvents and consider degassing them to remove dissolved oxygen. - Ensure all solvents and reagents are of high purity and compatible with 5-MeO-DIPT. |
| Inconsistent results between replicate samples | Variable degradation: Inconsistent timing of sample processing steps or exposure to environmental factors. | - Standardize all sample preparation steps, including incubation times, extraction times, and exposure to light and temperature. - Prepare samples in smaller batches to ensure each replicate is handled consistently. - Use an internal standard to account for variability during sample preparation and analysis. |
| Loss of analyte in reconstituted samples | Adsorption to container surfaces: The compound may adsorb to certain types of plastic or glass. | - Use silanized glass vials or low-adsorption polypropylene tubes. - Reconstitute the sample in a solvent that ensures good solubility and minimize the time between reconstitution and analysis. |
Quantitative Data on 5-MeO-DIPT Degradation
The following table summarizes the degradation of 5-MeO-DIPT in human urine under different storage conditions, highlighting the importance of proper temperature control.
| Storage Temperature | Duration | Percent Degradation | Reference |
| 25°C (Room Temperature) | 24 hours | 22.8% | [3][4] |
| 4°C (Refrigerated) | 5 days | 33.2% | [3][4] |
| 4°C (Refrigerated) | 7 days | 38.2% | [3][4] |
| -20°C (Frozen) | 30 days | Stable | [3][4] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of 5-MeO-DIPT from Biological Fluids (e.g., Urine)
This protocol is adapted from methods used for the analysis of 5-MeO-DIPT in urine.[3]
Materials:
-
Biological fluid sample (e.g., 1 mL of urine)
-
Internal standard solution
-
Alkaline buffer (e.g., dilute sodium carbonate or ammonium hydroxide solution to adjust pH to ~9-10)
-
Ethyl acetate (or other suitable organic solvent like chloroform)
-
Anhydrous sodium sulfate
-
Conical centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 1 mL of the biological sample into a conical centrifuge tube.
-
Add the internal standard.
-
Add the alkaline buffer to adjust the pH to approximately 9-10. Vortex briefly.
-
Add 3 mL of ethyl acetate.
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction (steps 4-7) with another 3 mL of ethyl acetate and combine the organic layers.
-
Add a small amount of anhydrous sodium sulfate to the combined organic extract to remove any residual water.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (not exceeding 40°C).
-
Reconstitute the residue in a suitable solvent for the analytical instrument (e.g., methanol or mobile phase for LC-MS).
Protocol 2: General Recommendations for Handling 5-MeO-DIPT in In Vitro Assays
Solvent Selection:
-
5-MeO-DIPT is soluble in organic solvents such as methanol, ethanol, and chloroform.[5] For cell-based assays, it is often dissolved in a minimal amount of DMSO and then diluted in the culture medium. Ensure the final DMSO concentration is non-toxic to the cells.
pH Considerations:
-
5-MeO-DIPT is soluble in dilute mineral and organic acids.[5] However, prolonged exposure to strongly acidic or alkaline conditions should be avoided. Prepare solutions in buffers that are close to physiological pH (7.4) for in vitro experiments.
Light Protection:
-
Prepare and handle all solutions containing 5-MeO-DIPT under subdued light conditions. Use amber-colored labware or wrap containers with aluminum foil.
Temperature Control:
-
Prepare solutions fresh whenever possible. If storage is necessary, store stock solutions at -20°C. When in use, keep solutions on ice to minimize degradation.
Visualizations
Potential Degradation Pathways of 5-MeO-DIPT
Caption: Major metabolic and potential environmental degradation pathways of 5-MeO-DIPT.
Recommended Workflow for 5-MeO-DIPT Sample Preparation
Caption: A generalized workflow for the extraction and preparation of 5-MeO-DIPT samples for analysis.
Troubleshooting Logic for Low Analyte Recovery
Caption: A decision-making diagram to troubleshoot low recovery of 5-MeO-DIPT.
References
- 1. Metabolism of the psychotomimetic tryptamine derivative 5-methoxy-N,N-diisopropyltryptamine in humans: identification and quantification of its urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of 5-MeO-DIPT in Human Urine Using Gas Chromatography Coupled with High-Resolution Orbitrap Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. swgdrug.org [swgdrug.org]
Calibration curve issues in quantitative analysis of 5-MeO-DIPT
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with calibration curves in the quantitative analysis of 5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT).
Troubleshooting Guides and FAQs
This section addresses common problems encountered during the quantitative analysis of 5-MeO-DIPT, with a focus on calibration curve issues.
Frequently Asked Questions (FAQs)
Q1: Why is my calibration curve for 5-MeO-DIPT showing poor linearity (R² < 0.99)?
Poor linearity in your calibration curve can stem from several factors throughout the analytical workflow. Common causes include:
-
Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., urine, plasma) can suppress or enhance the ionization of 5-MeO-DIPT and its internal standard (IS), leading to a non-linear response.
-
Inappropriate Internal Standard: The chosen internal standard may not adequately compensate for variations in sample preparation and instrument response. A stable isotope-labeled (SIL) internal standard for 5-MeO-DIPT is highly recommended to best mitigate these effects.
-
Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateauing of the signal and a non-linear response.
-
Sample Preparation Issues: Inconsistent extraction efficiency or the presence of particulates in the final extract can introduce variability and affect linearity.
-
Instability of 5-MeO-DIPT: 5-MeO-DIPT can be unstable in certain biological matrices, such as urine, especially at room temperature.[1][2][3][4] Degradation of the analyte in calibrators and quality control (QC) samples will lead to inaccurate calibration curves.
Troubleshooting Steps:
-
Evaluate Matrix Effects: Prepare a set of calibration standards in the biological matrix and another in a neat solvent. A significant difference in the slope of the two curves indicates the presence of matrix effects.
-
Optimize Sample Preparation: Employ a more rigorous sample clean-up method, such as solid-phase extraction (SPE), to remove interfering matrix components. Simple "dilute-and-shoot" methods may not be sufficient for complex matrices.
-
Select an Appropriate Internal Standard: If not already in use, switch to a stable isotope-labeled internal standard of 5-MeO-DIPT. This will provide the most accurate correction for matrix effects and other sources of variability.
-
Extend the Calibration Range: If detector saturation is suspected, extend the calibration curve to higher concentrations to confirm the plateauing effect. If necessary, dilute samples to fall within the linear range of the assay.
-
Ensure Sample Stability: Keep biological samples, calibrators, and QCs frozen until analysis to minimize degradation of 5-MeO-DIPT.[3][4]
Q2: My 5-MeO-DIPT assay has low sensitivity. How can I improve the limit of detection (LOD) and limit of quantification (LOQ)?
Low sensitivity can be a significant challenge, especially when analyzing samples with low concentrations of 5-MeO-DIPT. To improve your assay's sensitivity:
-
Optimize Mass Spectrometry Parameters: Fine-tune the MS parameters, including collision energy, declustering potential, and ion source settings, to maximize the signal response for 5-MeO-DIPT.
-
Improve Chromatographic Resolution: A well-resolved chromatographic peak will have a better signal-to-noise ratio. Optimize the mobile phase composition, gradient, and column chemistry to achieve a sharp, symmetrical peak for 5-MeO-DIPT.
-
Enhance Sample Clean-up: A cleaner sample extract will result in less background noise and improved sensitivity. Consider using a more selective SPE sorbent or a liquid-liquid extraction (LLE) protocol.
-
Increase Sample Injection Volume: A larger injection volume can increase the amount of analyte introduced into the system, thereby boosting the signal. However, be mindful that this can also increase matrix effects.
Q3: I am observing significant variability between replicate injections of the same 5-MeO-DIPT sample. What could be the cause?
Inconsistent results between replicate injections can be frustrating. Potential causes include:
-
Injector Issues: A partially clogged injector port or a malfunctioning autosampler can lead to inconsistent injection volumes.
-
Column Degradation: Over time, the performance of the analytical column can degrade, leading to poor peak shape and variable retention times.
-
Instability in the Mobile Phase: Improperly mixed or degassed mobile phases can cause pressure fluctuations and affect chromatographic consistency.
-
Fluctuations in MS Performance: The sensitivity of the mass spectrometer can drift over the course of an analytical run. The use of a suitable internal standard should help to correct for this.
Troubleshooting Steps:
-
Perform System Maintenance: Clean the injector port and replace the syringe if necessary.
-
Evaluate Column Performance: Inject a standard solution to check for peak shape and retention time. If these are suboptimal, consider flushing or replacing the column.
-
Prepare Fresh Mobile Phase: Ensure the mobile phase is well-mixed and properly degassed.
-
Monitor Internal Standard Response: A stable internal standard response across the analytical run indicates consistent MS performance.
Quantitative Data Summary
The following table summarizes quantitative data from various validated methods for the analysis of 5-MeO-DIPT.
| Analytical Method | Matrix | Linearity Range (ng/mL) | R² | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| LC-MS/MS | Dried Urine Spots | 0.2 - 100 | > 0.99 | 0.1 | 0.2 | [1][2] |
| GC-Orbitrap-MS | Urine | 2 - 300 | > 0.99 | 1 | 2 | [3][4] |
| GC-MS | Urine | 25 - 500 | > 0.99 | 5 | 18 | [5] |
Experimental Protocols
This section provides detailed methodologies for the quantitative analysis of 5-MeO-DIPT.
1. LC-MS/MS Method for 5-MeO-DIPT in Dried Urine Spots
This protocol is adapted from a validated method for the determination of 5-MeO-DIPT in dried urine spots (DUS).[1][2]
-
Sample Preparation:
-
Spot 10 µL of urine onto a Whatman FTA™ classic card and allow it to dry completely.
-
Punch out a 3 mm disc from the center of the dried spot.
-
Place the disc into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of methanol containing the internal standard (e.g., 5-MeO-DIPT-d4).
-
Vortex for 1 minute and sonicate for 15 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Chromatographic Conditions:
-
Instrument: Agilent 1290 Infinity LC system or equivalent.
-
Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 10% B, increase to 90% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Instrument: AB Sciex QTRAP 5500 or equivalent triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
5-MeO-DIPT: Q1 m/z 275.2 -> Q3 m/z 174.1 (quantifier), Q1 m/z 275.2 -> Q3 m/z 218.2 (qualifier).
-
5-MeO-DIPT-d4 (IS): Q1 m/z 279.2 -> Q3 m/z 178.1.
-
-
Ion Source Parameters: Optimized for the specific instrument, but typically include settings for ion spray voltage, temperature, and gas flows.
-
2. GC-MS Method for 5-MeO-DIPT in Urine
This protocol is based on a validated GC-Orbitrap-MS method.[3][4]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of urine in a glass tube, add the internal standard (e.g., 5-MeO-DIPT-d4).
-
Add 100 µL of 1 M sodium hydroxide to basify the sample.
-
Add 3 mL of ethyl acetate and vortex for 5 minutes.
-
Centrifuge at 3000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 50 µL of ethyl acetate for injection.
-
-
Gas Chromatographic Conditions:
-
Instrument: Thermo Scientific TRACE 1300 Gas Chromatograph or equivalent.
-
Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
Injection Mode: Splitless.
-
-
Mass Spectrometric Conditions:
-
Instrument: Thermo Scientific Q Exactive Orbitrap Mass Spectrometer or equivalent.
-
Ionization Mode: Electron Ionization (EI).
-
Scan Mode: Full scan from m/z 50 to 500.
-
Resolution: 60,000 FWHM.
-
Ion Source Temperature: 250°C.
-
Visualizations
Diagram 1: General Workflow for Quantitative Analysis of 5-MeO-DIPT
A generalized workflow for the quantitative analysis of 5-MeO-DIPT.
Diagram 2: Troubleshooting Poor Calibration Curve Linearity
A flowchart illustrating potential causes and solutions for poor calibration curve linearity.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of an LC-MS/MS method for determining 5-MeO-DIPT in dried urine spots and application to forensic cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of 5-MeO-DIPT in Human Urine Using Gas Chromatography Coupled with High-Resolution Orbitrap Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
Validation & Comparative
A Comparative Analysis of the Receptor Binding Profiles of 5-MeO-DIPT and 5-MeO-DMT
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the receptor binding profiles of two psychoactive tryptamines: 5-methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT) and 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT). The information presented is collated from preclinical research and is intended to inform research and drug development activities.
Introduction
5-MeO-DIPT, also known as "Foxy Methoxy," and 5-MeO-DMT are both potent serotonergic compounds that have garnered interest for their unique psychoactive effects and potential therapeutic applications. Understanding their distinct interactions with various neurotransmitter receptors is crucial for elucidating their mechanisms of action, predicting their physiological and psychological effects, and guiding the development of novel therapeutics. This guide focuses on a direct comparison of their in vitro receptor binding affinities.
Quantitative Receptor Binding Profiles
The following table summarizes the equilibrium dissociation constants (Ki) for 5-MeO-DIPT and 5-MeO-DMT at key serotonin receptors and the serotonin transporter (SERT). Lower Ki values indicate higher binding affinity.
| Receptor/Transporter | 5-MeO-DIPT Ki (nM) | 5-MeO-DMT Ki (nM) | Reference |
| Serotonin 5-HT1A | 66.8 | 15.6 | [1] |
| Serotonin 5-HT2A | 560 | 478 | [1] |
| Serotonin Transporter (SERT) | 1142 | 3140 | [1] |
Note: Data for dopamine and adrenergic receptors with comparable quantitative Ki values for both compounds were not available in the reviewed literature.
Key Observations from Binding Data
From the available data, several key differences in the receptor binding profiles of 5-MeO-DIPT and 5-MeO-DMT can be observed:
-
5-HT1A Receptor Affinity: 5-MeO-DMT exhibits a significantly higher affinity for the 5-HT1A receptor (approximately 4-fold higher) compared to 5-MeO-DIPT.
-
5-HT2A Receptor Affinity: Both compounds display a lower affinity for the 5-HT2A receptor compared to the 5-HT1A receptor. Their affinities for the 5-HT2A receptor are relatively similar.
-
Serotonin Transporter (SERT) Affinity: 5-MeO-DIPT has a notably higher affinity for the serotonin transporter than 5-MeO-DMT, suggesting a more potent role as a serotonin reuptake inhibitor.
Experimental Protocols
The binding affinities presented in this guide were determined using in vitro radioligand binding assays. The following is a generalized protocol based on standard methodologies in the field.
Radioligand Binding Assay for 5-HT1A, 5-HT2A, and SERT
1. Materials:
- Receptor Source: Human cloned receptors expressed in cell membranes (e.g., from PerkinElmer).
- Radioligands:
- [³H]8-OH-DPAT for 5-HT1A receptor binding.
- [³H]ketanserin for 5-HT2A receptor binding.
- [³H]imipramine for SERT binding.
- Test Compounds: 5-MeO-DIPT and 5-MeO-DMT.
- Non-specific Binding Control: A high concentration of a known ligand for the target receptor (e.g., unlabeled serotonin).
- Assay Buffer: Typically a Tris-based buffer with appropriate ions (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
- Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/C filters).
- Scintillation Counter: For measuring radioactivity.
2. Procedure:
- Membrane Preparation: Frozen cell membranes expressing the target receptor are thawed and resuspended in the assay buffer. Protein concentration is determined using a standard assay (e.g., BCA assay).
- Assay Setup: The assay is typically performed in 96-well plates. Each well contains the cell membrane preparation, the radioligand at a concentration near its Kd value, and varying concentrations of the test compound (5-MeO-DIPT or 5-MeO-DMT) or the non-specific binding control.
- Incubation: The plates are incubated at a specific temperature (e.g., 30°C or 37°C) for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.
- Filtration: The incubation is terminated by rapid filtration through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold assay buffer to remove any remaining unbound radioactivity.
- Quantification: The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
- Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Signaling Pathways
The primary targets of both 5-MeO-DIPT and 5-MeO-DMT are the serotonin 5-HT1A and 5-HT2A receptors, which are G-protein coupled receptors (GPCRs). Activation of these receptors initiates distinct downstream signaling cascades.
5-HT1A Receptor Signaling Pathway
The 5-HT1A receptor is typically coupled to inhibitory G-proteins (Gi/o). Its activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This can lead to the modulation of various downstream effectors, including protein kinase A (PKA), and the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, resulting in neuronal hyperpolarization.
5-HT2A Receptor Signaling Pathway
The 5-HT2A receptor is primarily coupled to excitatory G-proteins of the Gq/11 family. Upon activation, it stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events lead to a cascade of downstream effects, including the modulation of neuronal excitability. Psychedelic-induced activation of 5-HT2A receptors can also involve β-arrestin2 signaling pathways.[2]
Conclusion
5-MeO-DIPT and 5-MeO-DMT, while structurally related, exhibit distinct receptor binding profiles that likely contribute to their differing pharmacological effects. 5-MeO-DMT's higher affinity for the 5-HT1A receptor may underlie some of its unique subjective effects compared to other classic psychedelics. Conversely, 5-MeO-DIPT's more potent interaction with the serotonin transporter suggests a more significant impact on serotonin reuptake. A comprehensive understanding of these differences is essential for the continued investigation of these compounds for potential therapeutic applications. Further research is warranted to explore their binding affinities across a broader range of CNS receptors and to fully elucidate the functional consequences of their distinct signaling properties.
References
A Comparative Analysis of 5-MeO-DIPT and LSD in Animal Models: A Guide for Researchers
This guide provides a comprehensive comparison of the psychedelic compounds 5-methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT) and lysergic acid diethylamide (LSD) based on preclinical data from animal models. The information is intended for researchers, scientists, and drug development professionals, offering a structured overview of receptor pharmacology, behavioral effects, and neurochemical impacts to inform further investigation.
Receptor Binding Affinity
Both 5-MeO-DIPT and LSD exert their primary effects through interaction with serotonin receptors, though their binding profiles exhibit notable differences. LSD is characterized by its high affinity for a broad range of serotonin (5-HT) receptor subtypes, as well as dopaminergic and adrenergic receptors.[1][2][3] In contrast, 5-MeO-DIPT, a substituted tryptamine, shows a more selective profile with a particularly high affinity for the 5-HT1A receptor.[4][5] The hallucinogenic effects of both compounds are primarily attributed to their agonist activity at the 5-HT2A receptor.[4][6][7]
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Receptor | 5-MeO-DIPT | LSD |
| Serotonin | ||
| 5-HT1A | 16 - 60[2][5] | 1.1 - 37[8][9] |
| 5-HT2A | 130 - 1,000s[5][10] | 0.9 - 2.5[2] |
| 5-HT2C | High Affinity (exact Ki not consistently reported)[10] | 1.0 - 4.7 |
| SERT | 1,618 - 2,531[4] | >10,000[1] |
| Dopamine | ||
| D2 | >10,000[4] | 15 - 275[11] |
| Adrenergic | ||
| alpha-2A | >10,000[4] | High Affinity (exact Ki not consistently reported)[8] |
Note: Ki values are compiled from various sources and may differ based on experimental conditions (e.g., tissue preparation, radioligand used). Lower Ki values indicate higher binding affinity.
Behavioral Pharmacology
Animal behavioral models are crucial for predicting the subjective effects of psychedelic compounds in humans. The head-twitch response (HTR) and drug discrimination paradigms are standard assays used to assess hallucinogenic potential.
Head-Twitch Response (HTR)
The HTR in rodents is a behavioral proxy for 5-HT2A receptor activation and is considered a reliable indicator of hallucinogenic potential.[12] Both 5-MeO-DIPT and LSD induce the HTR, though with differing potencies. Studies show that 5-MeO-DIPT elicits a dose-dependent increase in head twitches, an effect that can be blocked by 5-HT2A antagonists.[4][5][10][13] However, the magnitude of the HTR induced by 5-MeO-DIPT is reported to be weaker than that of other potent hallucinogens like DOM.[4]
Table 2: Head-Twitch Response (HTR) Data
| Compound | Animal Model | Effective Dose Range | Antagonism |
| 5-MeO-DIPT | Mouse, Rat | 5 - 10 mg/kg[10][13][14] | Blocked by 5-HT2A antagonists (e.g., M100907, ketanserin)[5][15] |
| LSD | Mouse, Rat | 0.08 - 0.16 mg/kg | Blocked by 5-HT2A antagonists |
Drug Discrimination
In drug discrimination studies, animals are trained to distinguish between the effects of a specific drug and a saline control.[16] This paradigm provides insights into the subjective effects of a compound. 5-MeO-DIPT partially to fully substitutes for LSD in drug discrimination tests in rats, indicating that the two compounds share similar subjective effects.[4][5] This substitution is blocked by 5-HT2A receptor antagonists, further emphasizing the critical role of this receptor in their shared mechanism of action.[4][5] Interestingly, the 5-HT1A antagonist WAY-100635 does not block the stimulus properties of 5-MeO-DIPT, despite its high affinity for this receptor.[4][5]
Table 3: Drug Discrimination Data
| Training Drug | Test Drug | Substitution | Antagonism |
| LSD | 5-MeO-DIPT | Partial to Full (52-75%)[4][5] | Blocked by 5-HT2A antagonists (e.g., volinanserin, M100907)[4][5] |
| 5-MeO-DMT | LSD | Full[17] | Blocked by serotonin antagonists[17] |
Neurochemical Effects
Microdialysis studies in freely moving rats have revealed the impact of 5-MeO-DIPT and LSD on extracellular neurotransmitter levels in key brain regions.
Serotonin, Dopamine, and Glutamate
5-MeO-DIPT has been shown to increase extracellular levels of serotonin (5-HT), dopamine (DA), and glutamate in the striatum, nucleus accumbens, and frontal cortex of rats.[10][13][18] The increase in 5-HT is likely due to its activity as a serotonin transporter (SERT) inhibitor.[4][10][13] In contrast, LSD's effect on dopamine release is less clear, with some studies showing no change in extracellular dopamine levels.[2][11] Both compounds are believed to enhance glutamate release in the cortex, a common mechanism of action for hallucinogens.[9][13]
Table 4: Comparative Neurochemical Effects
| Compound | Brain Region | Dopamine (DA) | Serotonin (5-HT) | Glutamate |
| 5-MeO-DIPT | Striatum, Nucleus Accumbens, Frontal Cortex | Increased[10][13] | Increased[10][13] | Increased[10][13] |
| LSD | Striatum | No significant change[2][11] | - | Increased |
Signaling Pathways and Experimental Workflow
The primary mechanism of action for both 5-MeO-DIPT and LSD involves the activation of the 5-HT2A receptor, a Gq/11-coupled receptor. This initiates a signaling cascade that ultimately leads to the activation of phospholipase C (PLC) and subsequent downstream effects, including the modulation of glutamatergic neurotransmission.
Caption: Simplified serotonergic signaling pathway activated by 5-MeO-DIPT and LSD.
A typical workflow for assessing the behavioral effects of these compounds in animal models involves several key stages, from animal habituation to data analysis.
References
- 1. search.lib.latrobe.edu.au [search.lib.latrobe.edu.au]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 5-MeO-DiPT - Wikipedia [en.wikipedia.org]
- 5. Hallucinogen-like actions of 5-methoxy-N,N-diisopropyltryptamine in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hallucinogens as discriminative stimuli in animals: LSD, phenethylamines, and tryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. blossomanalysis.com [blossomanalysis.com]
- 8. Complex stimulus properties of LSD: a drug discrimination study with alpha 2-adrenoceptor agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Neurotoxic Effects of 5-MeO-DIPT: A Psychoactive Tryptamine Derivative in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Interaction between LSD and dopamine D2/3 binding sites in pig brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Head-twitch response - Wikipedia [en.wikipedia.org]
- 13. Neurotoxic Effects of 5-MeO-DIPT: A Psychoactive Tryptamine Derivative in Rats | springermedizin.de [springermedizin.de]
- 14. researchgate.net [researchgate.net]
- 15. 5-MeO-AMT - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. Comparative discriminative stimulus effects of 5-methoxy-N,N-dimethyltryptamine and LSD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Neurotoxic Effects of 5-MeO-DIPT: A Psychoactive Tryptamine Derivative in Rats - OPEN Foundation [open-foundation.org]
Limited Cross-Reactivity of 5-MeO-DIPT in Common Immunoassays for Tryptamine Screening
A detailed analysis of existing experimental data reveals that 5-methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT), a synthetic tryptamine, exhibits minimal to no cross-reactivity in commonly used commercial immunoassay screening panels. This lack of cross-reactivity, particularly in assays designed for other drug classes such as amphetamines and ecstasy, highlights a potential gap in the detection of this compound using standard preliminary drug screening methods.
A pivotal study by Regester et al. (2014) in the Journal of Analytical Toxicology systematically evaluated the cross-reactivity of 94 designer drugs, including 5-MeO-DIPT and other tryptamines, against five widely used commercial immunoassay kits. The findings from this research are central to understanding the immunoassay performance for these compounds.
Comparative Cross-Reactivity Data
The study by Regester and colleagues provides the most comprehensive dataset to date on the cross-reactivity of 5-MeO-DIPT. The research team tested 5-MeO-DIPT and other tryptamines at a concentration of 100 µg/mL. The results, as summarized in the table below, indicate a notable absence of cross-reactivity for 5-MeO-DIPT across all five tested immunoassays, which are primarily designed to detect amphetamines, methamphetamine, MDMA (ecstasy), and phencyclidine (PCP)[1].
| Tryptamine Compound | CEDIA DAU Amphetamine/Ecstasy Assay | Siemens EMIT II Plus Amphetamines Assay | Lin-Zhi Methamphetamine Immunoassay | Microgenics DRI Ecstasy Enzyme Assay | Microgenics DRI Phencyclidine Enzyme Assay |
| 5-MeO-DIPT | Negative | Negative | Negative | Negative | Negative |
| 4-OH-DET | Negative | Negative | Negative | Negative | Negative |
| 5-MeO-DMT | Negative | Negative | Negative | Negative | Negative |
| DiPT | Negative | Negative | Negative | Negative | Negative |
| DMT | > 50 µg/mL | > 100 µg/mL | > 10 µg/mL | Negative | Negative |
| 5-MeO-DALT | > 100 µg/mL | > 100 µg/mL | Negative | Negative | > 10 µg/mL |
Data sourced from Regester et al. (2014). "Negative" indicates no positive response was observed at a concentration of 100 µg/mL. For DMT and 5-MeO-DALT, the values represent the lowest concentration at which a positive response was obtained.
It is critical to note that the immunoassays evaluated in this study were not specifically designed for the detection of tryptamines. The lack of cross-reactivity is therefore not entirely unexpected, as the antibodies used in these assays are targeted to the molecular structures of amphetamines, MDMA, and PCP. The structural differences between these drug classes and tryptamines like 5-MeO-DIPT are significant enough to prevent antibody binding in these specific tests.
Currently, there is a scarcity of commercially available immunoassays specifically designed for the broad screening of tryptamines in clinical or forensic settings. This necessitates the use of more specific and sensitive analytical methods, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the definitive identification and quantification of 5-MeO-DIPT and its metabolites in biological samples.
Experimental Protocols
The following is a generalized experimental protocol based on the methodology described by Regester et al. (2014) for the evaluation of drug cross-reactivity in commercial immunoassays.
1. Sample Preparation:
-
Stock solutions of 5-MeO-DIPT and other tryptamine standards are prepared in a suitable solvent (e.g., methanol).
-
Working solutions are prepared by spiking certified drug-free human urine with the stock solutions to achieve a high concentration (e.g., 100 µg/mL) for initial cross-reactivity testing.
-
For compounds that test positive at the initial high concentration, serial dilutions are prepared in drug-free urine to determine the minimum concentration required to produce a positive result.
2. Immunoassay Analysis:
-
The commercial immunoassay kits (e.g., CEDIA, EMIT, DRI) are used according to the manufacturer's instructions.
-
The assays are typically performed on an automated clinical chemistry analyzer.
-
Each assay includes the use of negative, low (cutoff), and high calibrators to establish a standard curve and quality control samples to ensure the validity of the results.
-
The prepared urine samples (spiked with tryptamines) are then analyzed.
3. Data Interpretation:
-
The response of the analyzer for each sample is compared to the cutoff calibrator.
-
A sample is considered "positive" if its response is equal to or greater than the response of the cutoff calibrator.
-
For positive samples, the lowest concentration that consistently produces a positive result is reported as the cross-reactivity threshold.
Visualizing the Immunoassay Workflow
The following diagram illustrates the general workflow for assessing the cross-reactivity of a compound like 5-MeO-DIPT in a competitive immunoassay.
Caption: Workflow for Immunoassay Cross-Reactivity Testing.
References
A Comparative Guide to the In Vitro and In Vivo Metabolism of 5-MeO-DIPT
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo metabolism of the psychoactive tryptamine 5-methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT). The following sections detail the metabolic pathways, present quantitative data from experimental studies, and provide detailed experimental protocols for further research.
Metabolic Pathways of 5-MeO-DIPT: A Comparative Overview
The metabolism of 5-MeO-DIPT proceeds primarily through three main pathways: O-demethylation, hydroxylation, and N-deisopropylation. These pathways have been observed in both in vitro and in vivo studies in both human and rat models.
In Vitro Metabolism
Studies utilizing human and rat liver microsomes have been instrumental in elucidating the enzymatic processes involved in 5-MeO-DIPT metabolism.
-
Human Liver Microsomes: In vitro studies with human liver microsomes have identified several cytochrome P450 (CYP) enzymes responsible for the metabolism of 5-MeO-DIPT. CYP2D6 is the primary enzyme responsible for O-demethylation, while CYP1A1 is involved in hydroxylation. N-dealkylation is mediated by multiple enzymes, with CYP2C19 showing the highest activity, followed by CYP1A2 and CYP3A4.
-
Rat Liver Microsomes: In rat liver microsomes, a different set of CYP enzymes appears to be involved. O-demethylation is carried out by CYP2D6, CYP2C6, and CYP1A1. N-dealkylation is primarily catalyzed by CYP2C11, CYP1A2, CYP2C6, and CYP3A2. Hydroxylation has also been observed.[1][2]
In Vivo Metabolism
In vivo studies, primarily through the analysis of urine, have confirmed the metabolites predicted by in vitro experiments and provided quantitative data on their excretion.
-
Human Metabolism: In humans, the major urinary metabolites of 5-MeO-DIPT are 5-hydroxy-N,N-diisopropyltryptamine (5-OH-DIPT) and 6-hydroxy-5-methoxy-N,N-diisopropyltryptamine (6-OH-5-MeO-DIPT), which are more abundant than 5-methoxy-N-isopropyltryptamine (5-MeO-NIPT).[3] The parent drug, 5-MeO-DIPT, can be detected in urine up to 35 hours after administration.[3]
-
Rat Metabolism: In rats, after oral administration of 5-MeO-DIPT, the main metabolite found in urine is 5-OH-DIPT.[4] Other identified metabolites include 5-methoxy-N-isopropyltryptamine (5-MeO-NIPT), 5-hydroxy-N-isopropyltryptamine (5-OH-NIPT), and 5-methoxyindole-3-acetic acid (5-MeO-IAA).[4]
Quantitative Data Presentation
Table 1: Urinary Excretion of 5-MeO-DIPT and its Metabolites in Rats within 24 Hours of Oral Administration (10 mg/kg) [4]
| Compound | Percentage of Administered Dose |
| 5-MeO-DIPT | 0.8% |
| 5-OH-DIPT | 20.5% |
| 5-MeO-NIPT | 2.6% |
| 5-OH-NIPT | 3.6% |
| 5-MeO-IAA | 3.4% |
Experimental Protocols
In Vitro Metabolism Assay Using Human Liver Microsomes
This protocol provides a general framework for assessing the metabolic stability and identifying the metabolites of 5-MeO-DIPT using human liver microsomes.
1. Materials:
-
Pooled human liver microsomes (e.g., from a commercial supplier)
-
5-MeO-DIPT
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (or other suitable organic solvent for quenching the reaction)
-
Internal standard for analytical quantification
-
LC-MS/MS system
2. Incubation Procedure:
-
Prepare a stock solution of 5-MeO-DIPT in a suitable solvent (e.g., methanol or DMSO).
-
In a microcentrifuge tube, combine the phosphate buffer, human liver microsomes (e.g., at a final protein concentration of 0.5-1.0 mg/mL), and the 5-MeO-DIPT solution (e.g., at a final concentration of 1-10 µM).
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 0, 15, 30, 60 minutes).
-
Terminate the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
3. Analytical Method:
-
Develop a sensitive and specific LC-MS/MS method for the separation and detection of 5-MeO-DIPT and its potential metabolites.
-
Optimize the mass spectrometer parameters for the parent drug and expected metabolites.
-
Quantify the remaining parent drug at each time point to determine the metabolic stability (half-life, intrinsic clearance).
-
Identify and semi-quantify the formed metabolites by comparing their mass spectra and retention times to authentic standards if available.
In Vivo Metabolism Study in Rats
This protocol outlines a general procedure for conducting an in vivo metabolism study of 5-MeO-DIPT in rats.
1. Animals and Housing:
-
Use adult male rats of a specific strain (e.g., Wistar or Sprague-Dawley).
-
House the animals in metabolic cages to allow for the separate collection of urine and feces.
-
Acclimatize the animals to the housing conditions before the experiment.
2. Drug Administration:
-
Administer a single dose of 5-MeO-DIPT to the rats. The oral route is common for this compound.[4]
-
The dose should be based on previous toxicological and pharmacological studies. A dose of 10 mg/kg has been used in published research.[4]
-
Include a control group that receives the vehicle only.
3. Sample Collection:
-
Collect urine samples at predetermined intervals (e.g., 0-8h, 8-24h, 24-48h) after drug administration.
-
Measure the volume of urine collected at each interval.
-
Store the urine samples frozen (e.g., at -20°C or -80°C) until analysis.
4. Sample Preparation and Analysis:
-
Thaw the urine samples.
-
To analyze for conjugated metabolites, an enzymatic hydrolysis step (e.g., using β-glucuronidase/arylsulfatase) may be necessary.
-
Extract the analytes from the urine using a suitable method, such as liquid-liquid extraction or solid-phase extraction.
-
Analyze the extracts using a validated analytical method, such as GC-MS or LC-MS/MS, to identify and quantify 5-MeO-DIPT and its metabolites.
-
Calculate the amount of each metabolite excreted in the urine over time.
Visualizations
Caption: In Vitro Metabolic Pathways of 5-MeO-DIPT in Human and Rat Liver Microsomes.
References
- 1. [PDF] Study of the in vitro and in vivo metabolism of the tryptamine 5-MeO-MiPT using human liver microsomes and real case samples. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. (PDF) Study of the in Vitro and in Vivo Metabolism of the [research.amanote.com]
- 4. researchgate.net [researchgate.net]
Unveiling the Tryptamine-SERT Interplay: A Comparative Analysis of 5-MeO-DIPT and Other Psychedelics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of 5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT) on the serotonin transporter (SERT) relative to other classic tryptamines, including N,N-Dimethyltryptamine (DMT), psilocin (the active metabolite of psilocybin), and lysergic acid diethylamide (LSD). The following sections present quantitative data on SERT inhibition, detailed experimental methodologies, and visual representations of the associated signaling pathways.
Quantitative Comparison of SERT Inhibition
The interaction of tryptamines with the serotonin transporter is a critical factor in their overall pharmacological profile. The data below, compiled from various in vitro studies, quantifies the inhibitory potency of 5-MeO-DIPT, DMT, psilocin, and LSD at the human serotonin transporter (hSERT).
| Compound | SERT Inhibition IC50 (nM) | SERT Binding Affinity Ki (nM) | Primary Activity at SERT |
| 5-MeO-DIPT | 1,100[1] | 4,600[1] | Competitive Inhibitor[2] |
| DMT | 4,000[1] | 14,000[1] | Substrate (Releaser) |
| Psilocin | 1,900[1] | 6,500[1] | Inhibitor |
| LSD | >10,000[1] | >30,000[3] | Negligible |
Note: IC50 is the half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition of a biological process. Ki (inhibition constant) is an indicator of the binding affinity of a ligand to a receptor. A lower value for both IC50 and Ki indicates a higher potency or affinity.
Experimental Methodologies
The quantitative data presented in this guide are derived from established in vitro assays designed to measure the interaction of compounds with the serotonin transporter. The following are detailed descriptions of the typical experimental protocols employed in these studies.
Radioligand Binding Assay for SERT Affinity (Ki)
This assay determines the binding affinity of a test compound to the serotonin transporter by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for SERT.
Experimental Workflow:
Key Components:
-
Biological Material: Membranes from cells stably expressing the human serotonin transporter (hSERT) or from brain tissue (e.g., rat brainstem).
-
Radioligand: A high-affinity SERT ligand labeled with a radioactive isotope, such as [3H]citalopram or [3H]paroxetine.
-
Test Compounds: The tryptamines of interest (5-MeO-DIPT, DMT, psilocin, LSD) at a range of concentrations.
-
Instrumentation: A liquid scintillation counter to measure radioactivity.
Serotonin Uptake Inhibition Assay (IC50)
This functional assay measures the ability of a test compound to inhibit the uptake of serotonin into cells or synaptosomes, providing a measure of its functional antagonism at SERT.
Experimental Workflow:
Key Components:
-
Biological Material: Human embryonic kidney (HEK) 293 cells expressing hSERT or synaptosomes prepared from rat brain tissue.
-
Substrate: Radiolabeled serotonin ([3H]5-HT).
-
Test Compounds: The tryptamines of interest at various concentrations.
-
Instrumentation: A liquid scintillation counter.
Signaling Pathways
The primary role of the serotonin transporter is to clear serotonin from the synaptic cleft, thereby terminating its signaling. Inhibition of SERT leads to an increase in the extracellular concentration of serotonin, which can then act on a variety of presynaptic and postsynaptic serotonin receptors.
Mechanism of SERT Inhibition and Downstream Effects
Inhibition of SERT by compounds like 5-MeO-DIPT leads to an accumulation of serotonin in the synaptic cleft. This elevated serotonin then activates various serotonin receptors on both the presynaptic and postsynaptic neurons. For instance, activation of presynaptic 5-HT1A autoreceptors can lead to a feedback inhibition of serotonin release, while activation of postsynaptic 5-HT2A receptors is associated with the psychedelic effects of these compounds.
Regulation of SERT Activity
The activity of the serotonin transporter itself is subject to complex regulation by intracellular signaling cascades, primarily through phosphorylation by various protein kinases.
Protein kinase C (PKC), protein kinase G (PKG), and p38 mitogen-activated protein kinase (p38-MAPK) have all been shown to phosphorylate SERT. This post-translational modification can alter the transporter's trafficking to and from the cell membrane, as well as its intrinsic transport activity, thereby providing a dynamic mechanism for regulating serotonergic neurotransmission.
References
A Comparative Analysis of the Pharmacodynamic Profiles of 5-MeO-DIPT and Psilocybin
A deep dive into the pharmacodynamics of 5-methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT) and psilocybin reveals distinct molecular interactions that underpin their unique psychoactive effects. While both are classic serotonergic psychedelics, their differing affinities and functional activities at various serotonin receptors lead to divergent downstream signaling and ultimately, different phenomenological experiences. This guide provides a detailed comparison of their pharmacodynamic properties, supported by experimental data and methodologies for the benefit of researchers, scientists, and drug development professionals.
Pharmacodynamic Comparison: Receptor Binding and Functional Activity
The primary mechanism of action for most psychedelic tryptamines, including 5-MeO-DIPT and psilocybin's active metabolite psilocin, is agonism at the serotonin 2A receptor (5-HT2A).[1] However, the overall pharmacological profile is shaped by interactions with a wider array of receptors.
5-MeO-DIPT , also known as "Foxy Methoxy," is a synthetic tryptamine whose hallucinogenic effects are primarily attributed to its activity as a 5-HT2A receptor agonist.[2] Notably, it also demonstrates a high binding affinity for the 5-HT1A receptor and functions as a potent inhibitor of the serotonin transporter (SERT).[2][3][4] This broader receptor engagement, particularly its action on SERT, may contribute to its distinct stimulant-like and entactogenic properties.[2][4]
Psilocybin is a naturally occurring prodrug found in certain species of mushrooms.[5] Upon ingestion, it is rapidly dephosphorylated into its pharmacologically active metabolite, psilocin .[6] The psychedelic effects of psilocybin are almost exclusively mediated by psilocin's agonist activity at the 5-HT2A receptor.[7][8] While psilocin also binds to other serotonin receptors, such as 5-HT1A, 5-HT2B, and 5-HT2C, its affinity for these is generally lower than for 5-HT2A.[6][9] Unlike 5-MeO-DIPT, psilocin has negligible affinity for the serotonin transporter.[9] Furthermore, studies indicate that psilocin acts as a partial agonist at the 5-HT2A receptor.[10]
Quantitative Data Summary
The following tables summarize the receptor binding affinities (Ki) and functional potencies (EC50) for 5-MeO-DIPT and psilocin at key serotonergic targets. Lower Ki and EC50 values indicate higher binding affinity and greater potency, respectively.
Table 1: Receptor Binding Affinities (Ki, nM)
| Receptor Target | 5-MeO-DIPT (Ki, nM) | Psilocin (Ki, nM) |
| 5-HT1A | 1.9 - 3[11] | 100 - 567.4[6] |
| 5-HT2A | ~30 - 100+[4][12] | ~100 - 200[6] |
| 5-HT2C | High Affinity[4] | 100 - 600[6] |
| SERT | Potent Inhibitor[4] | >10,000[9] |
Note: Data is compiled from various studies and experimental conditions may differ. "High Affinity" for 5-MeO-DIPT at 5-HT2C indicates significant binding was observed, though specific Ki values vary across reports.
Table 2: Functional Activity (EC50, nM & Efficacy)
| Assay / Receptor | 5-MeO-DIPT | Psilocin |
| 5-HT2A Agonism | Full Agonist (in some assays)[13] | Partial Agonist[10] |
| 5-HT2A Potency (EC50) | ~4 nM (Calcium Mobilization)[14] | Potent Agonist[5][15] |
Note: Functional activity can be assay-dependent. 5-MeO-DMT, a close relative of 5-MeO-DIPT, has been characterized as a full agonist, while classic psychedelics like psilocin are generally partial agonists.[13] Psilocin's potency is well-established, though specific EC50 values can vary.
Signaling Pathways
The primary signaling cascade initiated by both 5-MeO-DIPT and psilocin at the 5-HT2A receptor involves the Gq protein pathway. Agonist binding activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium levels and the activation of protein kinase C (PKC), triggering downstream cellular responses believed to be central to the psychedelic experience. Some 5-HT2A agonists may also engage other pathways, such as the β-arrestin pathway, a phenomenon known as biased agonism, which can further differentiate their effects.[7]
References
- 1. Serotonin, psychedelics and psychiatry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-MeO-DiPT - Wikipedia [en.wikipedia.org]
- 3. m.psychonautwiki.org [m.psychonautwiki.org]
- 4. Neurotoxic Effects of 5-MeO-DIPT: A Psychoactive Tryptamine Derivative in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms and molecular targets surrounding the potential therapeutic effects of psychedelics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Serotonergic psychedelics for depression: What do we know about neurobiological mechanisms of action? [frontiersin.org]
- 9. Psychedelic effects of psilocybin correlate with serotonin 2A receptor occupancy and plasma psilocin levels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural pharmacology and therapeutic potential of 5-methoxytryptamines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The clinical pharmacology and potential therapeutic applications of 5‐methoxy‐N,N‐dimethyltryptamine (5‐MeO‐DMT) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.plos.org [journals.plos.org]
- 13. Mechanisms of Psychedelic Tryptamines: 5-MeO-DMT vs. Classics [spiritpharmacist.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Head-Twitch Response: A Comparative Analysis of 5-MeO-DIPT and DOM
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the head-twitch response (HTR) induced by two serotonergic compounds, 5-methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT) and 2,5-dimethoxy-4-methylamphetamine (DOM). The HTR in rodents is a widely utilized behavioral proxy for assessing the potential hallucinogenic activity of substances, primarily mediated through the activation of the serotonin 5-HT2A receptor. This document summarizes key quantitative data, outlines experimental methodologies, and illustrates the underlying signaling pathway to facilitate a comprehensive understanding for research and drug development purposes.
Quantitative Comparison of Head-Twitch Response
The potency of a compound to induce the head-twitch response is a critical parameter in preclinical psychopharmacology. The following table summarizes the available quantitative data for 5-MeO-DIPT and DOM. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus, data from different studies are presented, highlighting the need for careful interpretation.
| Compound | Animal Model | Route of Administration | ED50 (µmol/kg) | Doses Tested & Response | Reference |
| DOM | Mouse (C57BL/6J) | Not Specified | 1.75 | Full dose-response curve generated | [1] |
| 5-MeO-DIPT | Rat | Not Specified | Not Determined | 5 mg/kg: ~15 twitches/30 min10 mg/kg: ~25 twitches/30 min | [2] |
Note: The ED50 value for DOM was determined in mice, while the dose-response data for 5-MeO-DIPT was obtained from a study using rats. Species differences can significantly impact pharmacological responses, and therefore, these values should not be directly compared without further studies.
Time Course of Head-Twitch Response
For compounds structurally similar to DOM , such as DOI, the head-twitch response typically begins within the first few minutes after administration, with a peak response occurring within the first 10 minutes, followed by a gradual decline over the observation period.[3][4]
For tryptamines related to 5-MeO-DIPT , such as 5-MeO-DMT, the head-twitch response is characterized by a rapid onset and a relatively brief duration.
Experimental Protocols
The head-twitch response is a well-established behavioral assay with standardized protocols. The following outlines a typical experimental workflow for assessing the HTR induced by novel compounds.
Animals: Male C57BL/6J mice are commonly used for HTR studies.[1] Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
Drug Administration: Test compounds are typically dissolved in a suitable vehicle, such as saline, and administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
Head-Twitch Response Measurement: A common and objective method for quantifying HTR is the use of a magnetometer-based system.[3] A small magnet is affixed to the head of the animal, and its movements are detected by a surrounding coil. The rapid, characteristic rotational head movements are then recorded and quantified. The observation period typically lasts for 30 to 60 minutes following drug administration.
Data Analysis: The total number of head twitches over the observation period is recorded. For dose-response studies, the data is often analyzed using non-linear regression to determine the ED50 value, which is the dose that produces 50% of the maximal response.
Below is a graphical representation of a typical experimental workflow for a head-twitch response study.
Signaling Pathway of the Head-Twitch Response
The head-twitch response is predominantly mediated by the activation of the serotonin 5-HT2A receptor, a Gq/11-coupled receptor. The binding of an agonist, such as 5-MeO-DIPT or DOM, initiates a downstream signaling cascade.
The following diagram illustrates the key components of the 5-HT2A receptor signaling pathway leading to the head-twitch response.
References
- 1. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Identification of Unique Biomarkers for 5-MeO-DIPT Exposure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of urinary biomarkers for the detection of 5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT) exposure, with a comparative analysis of biomarkers for other common psychedelic substances, namely psilocybin and lysergic acid diethylamide (LSD). The following sections detail the primary metabolites of 5-MeO-DIPT, their relative abundance, and detection windows, alongside a comparison with key biomarkers of other hallucinogens. Detailed experimental protocols for biomarker analysis and a comparative overview of analytical methodologies are also provided.
Identifying the Most Reliable Biomarkers for 5-MeO-DIPT
The primary urinary biomarkers for 5-MeO-DIPT exposure include the parent drug and its metabolites. Key metabolites that serve as robust indicators of consumption are 5-hydroxy-N,N-diisopropyltryptamine (5-OH-DIPT), 6-hydroxy-5-methoxy-N,N-diisopropyltryptamine (6-OH-5-MeO-DIPT), and 5-methoxy-N-isopropyltryptamine (5-MeO-NIPT)[1]. Studies have shown that the hydroxylated metabolites, 5-OH-DIPT and 6-OH-5-MeO-DIPT, are generally found in higher concentrations in urine than the parent compound or 5-MeO-NIPT, making them more reliable biomarkers for detecting exposure[1].
A study on the urinary excretion profiles of 5-MeO-DIPT in humans revealed that after hydrolysis of conjugated metabolites, 6-OH-5-MeO-DIPT can be present at concentrations up to 69 µg/ml and 5-OH-DIPT up to 47 µg/ml[2]. In contrast, the parent drug and 5-MeO-NIPT were found at lower concentrations, under 1.7 µg/ml and 3.5 µg/ml respectively[2]. Furthermore, the detection window for these metabolites is significantly longer than for the parent drug. 5-OH-DIPT can be detected for up to 80 hours post-ingestion, while 6-OH-5-MeO-DIPT and 5-MeO-NIPT are detectable for up to 60 hours. The parent 5-MeO-DIPT is typically only detectable for up to 35 hours[2].
Comparative Analysis of Psychedelic Biomarkers
To provide context for the significance of 5-MeO-DIPT's biomarkers, a comparison with those of psilocybin and LSD is presented below.
| Psychedelic | Primary Urinary Biomarker(s) | Typical Detection Window |
| 5-MeO-DIPT | 5-OH-DIPT, 6-OH-5-MeO-DIPT | Up to 80 hours[2] |
| Psilocybin | Psilocin, Psilocin-glucuronide | 1-3 days[3] |
| LSD | 2-oxo-3-hydroxy-LSD (O-H-LSD) | Up to 4 days[4] |
Quantitative Data on Biomarker Detection
The following table summarizes key quantitative parameters for the detection of 5-MeO-DIPT and its primary metabolites in urine, as well as for the primary biomarkers of psilocybin and LSD.
| Analyte | Analytical Method | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Reported Concentrations in Urine |
| 5-MeO-DIPT | GC-Orbitrap-MS | LOD: 1 ng/mL | 1 - 2.8 ng/mL |
| LC-MS/MS (in DUS) | LOD: 0.1 ng/mL, LLOQ: 0.2 ng/mL | 0.3 - 2.3 ng/mL | |
| 5-OH-DIPT | GC/MS, LC/MS | Not specified | 0.01 - 47 µg/mL (after hydrolysis)[2] |
| 6-OH-5-MeO-DIPT | GC/MS, LC/MS | Not specified | < 69 µg/mL (after hydrolysis)[2] |
| Psilocin | GC/MS | LOQ: 10 ng/mL | 10 - >200 ng/mL (after hydrolysis) |
| LC-MS/MS | LOD: 5 ng/mL, LOQ: 10 ng/mL | Not specified | |
| 2-oxo-3-hydroxy-LSD | LC-MS/MS | Not specified | 732 - 112,831 pg/mL |
Metabolic Pathway of 5-MeO-DIPT
The metabolic conversion of 5-MeO-DIPT in the human body primarily involves O-demethylation, hydroxylation, and N-deisopropylation[1]. The following diagram illustrates these pathways leading to the formation of the key urinary biomarkers.
References
- 1. Metabolism of the psychotomimetic tryptamine derivative 5-methoxy-N,N-diisopropyltryptamine in humans: identification and quantification of its urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Determination of 5-MeO-DIPT in Human Urine Using Gas Chromatography Coupled with High-Resolution Orbitrap Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Inter-laboratory Validation of 5-MeO-DIPT Quantification Methods
For researchers, scientists, and professionals in drug development, the accurate quantification of psychoactive substances is paramount for both clinical and forensic applications. This guide provides a comparative overview of validated methods for the quantification of 5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT), a potent hallucinogenic tryptamine. The following sections detail the performance of various analytical techniques, offering a baseline for inter-laboratory comparison and method selection.
Quantitative Method Performance
The accurate and precise quantification of 5-MeO-DIPT is crucial for understanding its pharmacokinetics, metabolism, and for forensic analysis. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques. A summary of their performance characteristics from published studies is presented below.
| Analytical Method | Matrix | Sample Preparation | Linearity (ng/mL) | LOD (ng/mL) | LLOQ (ng/mL) | Accuracy (%) | Precision (%) |
| GC-Orbitrap-MS[1][2] | Human Urine | Liquid-Liquid Extraction | 2 - 300 | 1 | - | 93 - 108.7 | 3.1 - 10.3 |
| LC-MS/MS[3] | Dried Urine Spots | Methanol Extraction | - | 0.1 | 0.2 | 98.2 - 103.9 | 2.7 - 8.5 |
Note: The performance characteristics are derived from individual studies and may vary based on specific instrumentation, reagents, and laboratory conditions.
Experimental Protocols
Detailed methodologies are essential for reproducing and validating analytical methods. The following protocols are based on established procedures for the quantification of 5-MeO-DIPT in biological matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) Method for Human Urine
This method is suitable for the determination of 5-MeO-DIPT in urine samples.[1]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of human urine, add an internal standard.
-
Alkalinize the sample with an appropriate buffer (e.g., sodium borate buffer, pH 9.0).
-
Add 3 mL of an organic solvent (e.g., ethyl acetate).
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for GC-MS analysis.
2. GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, ramp to 300°C at 20°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer: High-resolution Orbitrap mass spectrometer or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan or selected ion monitoring (SIM).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for Dried Urine Spots
This method offers an alternative approach using dried urine spots, which can improve analyte stability.[3]
1. Sample Preparation (Dried Urine Spot Extraction):
-
Spot 10 µL of urine onto a Whatman FTA™ classic card.
-
Allow the spot to dry completely at room temperature.
-
Punch out the dried urine spot.
-
Add 200 µL of methanol to a microcentrifuge tube containing the punched spot.
-
Vortex for 10 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatograph: Agilent 1290 Infinity II or equivalent.
-
Column: C18 column (e.g., Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm) or equivalent.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation (e.g., start at 5% B, ramp to 95% B).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Monitor specific precursor-product ion transitions for 5-MeO-DIPT and the internal standard.
Experimental Workflow and Signaling Pathways
To visualize the logical flow of the quantification process, the following diagrams are provided.
The metabolism of 5-MeO-DIPT is an important consideration in its quantification, as metabolites can also be targeted for analysis. The major metabolic pathways include O-demethylation, N-deisopropylation, and hydroxylation.[4]
This guide provides a foundational comparison of analytical methods for 5-MeO-DIPT quantification. For true inter-laboratory validation, a formal study involving multiple laboratories analyzing the same set of standardized samples would be necessary. The data and protocols presented here can serve as a valuable resource for laboratories aiming to develop, validate, or compare their own methods for the analysis of this compound.
References
- 1. Determination of 5-MeO-DIPT in Human Urine Using Gas Chromatography Coupled with High-Resolution Orbitrap Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Metabolism of the psychotomimetic tryptamine derivative 5-methoxy-N,N-diisopropyltryptamine in humans: identification and quantification of its urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5-MeO-DMT in a Laboratory Setting
Disclaimer: 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) is a potent psychedelic tryptamine and is classified as a Schedule I controlled substance in the United States and is similarly controlled in many other countries. All handling and disposal procedures must be in strict accordance with local, state, and federal regulations, as well as institutional policies and safety guidelines. This document provides general guidance for research professionals and is not a substitute for adherence to legal and institutional requirements.
Immediate Safety and Handling Considerations
Before initiating any disposal procedures for 5-MeO-DMT, it is imperative to consult your institution's Environmental Health and Safety (EHS) department. As a controlled substance, 5-MeO-DMT is subject to stringent regulations regarding its storage, use, and disposal.
Personal Protective Equipment (PPE): When handling 5-MeO-DMT in any form (solid or in solution), the following minimum PPE should be worn:
-
Safety glasses or goggles
-
Chemical-resistant gloves (nitrile or neoprene)
-
A lab coat
Disposal Procedures for 5-MeO-DMT
The primary and most compliant method for the disposal of controlled substances like 5-MeO-DMT is through a licensed hazardous waste disposal contractor or a reverse distributor registered with the Drug Enforcement Administration (DEA). The DEA mandates that controlled substances be rendered "non-retrievable," a standard that incineration is currently recognized to meet.[1]
Step-by-Step Disposal Workflow:
-
Consult Institutional Policy: The first and most critical step is to contact your institution's EHS or equivalent safety office. They will provide specific guidance and protocols for the disposal of controlled substances.
-
Segregation and Labeling:
-
Keep 5-MeO-DMT waste separate from other chemical waste streams.
-
Clearly label the waste container with the full chemical name: "5-methoxy-N,N-dimethyltryptamine" or "5-MeO-DMT," and include the appropriate hazard symbols.
-
Indicate that it is a controlled substance.
-
-
Waste Accumulation:
-
Arrange for Pickup and Disposal:
-
Follow your institution's procedure for requesting a hazardous waste pickup.
-
The EHS department will coordinate with a licensed reverse distributor or hazardous waste contractor for the transportation and ultimate disposal of the material, likely via incineration.[1]
-
What NOT to Do:
-
Do NOT dispose of 5-MeO-DMT down the drain.[4][5][6] This is prohibited for most chemicals and can lead to environmental contamination.
-
Do NOT mix 5-MeO-DMT with other household or laboratory garbage.[5][6]
-
Do NOT attempt to chemically neutralize or degrade 5-MeO-DMT without a validated and approved protocol from your institution's safety office. While 5-MeO-DMT is metabolized in the body by enzymes like monoamine oxidase A (MAO-A) and cytochrome P450 2D6 (CYP2D6), replicating these processes for bulk disposal in a laboratory setting is complex and not a standard recommended procedure.[7][8][9][10]
Disposal of Contaminated Materials
Any materials that have come into contact with 5-MeO-DMT, such as glassware, pipette tips, and contaminated PPE, must also be disposed of as hazardous waste.
-
Sharps: Chemically contaminated needles, syringes, or other sharps should be placed in a designated, puncture-resistant sharps container labeled for chemical waste.[4][11]
-
Glassware: Whenever possible, glassware should be triple-rinsed with a suitable solvent. The first rinseate must be collected as hazardous waste.[3][12] Subsequent rinses may be permissible for drain disposal depending on institutional guidelines. The clean, empty glassware can then be disposed of in a broken glass box.
-
Contaminated Debris: Gloves, bench paper, and other contaminated solid waste should be collected in a designated hazardous waste container.
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of 5-MeO-DMT and associated waste in a laboratory setting.
References
- 1. Controlled Substance Disposal: Ensuring Safe Pharmaceutical Waste Management | Stericycle [stericycle.com]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. olseh.iisc.ac.in [olseh.iisc.ac.in]
- 4. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. cpachem.com [cpachem.com]
- 7. The clinical pharmacology and potential therapeutic applications of 5‐methoxy‐N,N‐dimethyltryptamine (5‐MeO‐DMT) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modification of 5-methoxy-N,N-dimethyltryptamine-induced hyperactivity by monoamine oxidase A inhibitor harmaline in mice and the underlying serotonergic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. vumc.org [vumc.org]
Standard Operating Procedure: Safe Handling of 5-MeO-Tryptamines and Potent Psychoactive Compounds
Disclaimer: The compound "5-Meo-eipt" is not well-documented in scientific literature or safety databases. This guide is based on the safety protocols for the structurally similar and potent tryptamine, 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), and general best practices for handling potent, hazardous research chemicals. The toxicological properties of these novel compounds are often not thoroughly investigated[1]. This information is intended for trained professionals in a controlled laboratory setting. A thorough, lab-specific risk assessment must be conducted before any handling.
Hazard Identification and Summary
5-MeO-DMT is a potent hallucinogenic tryptamine[2]. The primary hazards are associated with inhalation of the powdered form and accidental ingestion or skin contact. According to safety data sheets (SDS), the compound is classified as harmful if inhaled[1].
Hazard Classification Data for 5-MeO-DMT:
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Inhalation (Category 4) | GHS07 (Exclamation Mark) | Warning | H332: Harmful if inhaled.[1] |
| Specific target organ toxicity — Single exposure (Category 3), Central nervous system | GHS07 (Exclamation Mark) | Warning | H336: May cause drowsiness or dizziness. |
Note: This table represents data from various suppliers; classifications may vary.
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent exposure through inhalation, dermal contact, and ingestion[3]. The level of PPE required depends on the specific procedure being performed.
Required PPE for Handling Procedures:
| Procedure | Respiratory Protection | Hand Protection | Eye Protection | Body Protection |
| Transport & Storage | Not required for sealed containers. | Nitrile or Latex Gloves.[4] | Safety Glasses. | Lab Coat. |
| Weighing & Handling Powder | N95 Dust Mask (minimum). For intensive/longer exposure, a respirator (e.g., PAPR) or use within a ventilated enclosure is required. | Double-glove with chemically resistant gloves (e.g., Nitrile). Change immediately if contaminated[5]. | Chemical Safety Goggles.[6] | Full-coverage Lab Coat (buttoned). |
| Preparing Solutions | Work within a certified chemical fume hood[7][8]. | Chemically resistant gloves. Check manufacturer's guide for solvent compatibility[5]. | Chemical Safety Goggles or Face Shield if splash risk is high. | Lab Coat. |
| Spill Cleanup | Air-purifying respirator with appropriate cartridges. | Heavy-duty, chemically resistant gloves. | Chemical Safety Goggles. | Chemical-resistant apron or coveralls. |
Operational Plan: Safe Handling Protocol
A systematic approach is crucial for minimizing exposure risk when handling potent powders[9].
Designated Area
-
All work involving open handling of 5-MeO-tryptamines must be conducted in a designated area, such as a certified chemical fume hood or a glove box[5][10].
-
The work surface should be lined with absorbent, disposable bench pads[5].
Weighing Protocol (High-Risk Step)
The weighing of potent powders presents a significant risk of aerosolization and exposure[9][11].
-
Preparation: Tare a sealed container (e.g., a vial with a cap) on the balance before taking it into the fume hood[5].
-
Transfer: Inside the fume hood, carefully transfer the powder to the pre-tared container using a dedicated spatula. Avoid pouring directly from the stock bottle to minimize dust[7].
-
Containment: Immediately close the container lid securely[7].
-
Measurement: Remove the sealed container from the fume hood and weigh it on the balance to obtain the final measurement.
-
Decontamination: After weighing, decontaminate the spatula and any surfaces with an appropriate solvent or cleaning agent using wet wiping methods[7].
Solution Preparation
-
All solution preparations must be performed inside a chemical fume hood to control vapor and aerosol exposure[8].
-
Purchase pre-weighed amounts of the compound when possible to eliminate the need for weighing[7].
-
If adding solvent to a powdered vial, do so slowly to prevent splashing.
Storage
-
Store the compound in a cool, dry, and dark location, such as a refrigerator at 2-8°C.
-
Containers should be clearly labeled and tightly sealed to prevent exposure to air, moisture, and light[4]. Amber glass vials are recommended for light protection[4].
Disposal Plan
5-MeO-tryptamines are often classified as controlled substances and must be disposed of as hazardous chemical waste in accordance with institutional and regulatory guidelines[12].
Waste Segregation
-
Solid Waste: Contaminated PPE (gloves, bench pads), vials, and spatulas should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions or solvent rinses should be collected in a separate, sealed, and labeled hazardous liquid waste container.
-
Sharps: Contaminated needles or syringes must be disposed of in an appropriate sharps container.
Disposal Protocol
-
Never dispose of this material down the drain or in regular trash[1][5].
-
Collect all waste in appropriately labeled, sealed containers[1].
-
Contact your institution's Environmental Health & Safety (EH&S) department to arrange for pickup and disposal of the hazardous waste[12].
-
EH&S will typically arrange for disposal via a licensed facility, often through high-temperature incineration[13][14]. Maintain all records of disposal as required.
Visualized Workflows and Safety Models
Hierarchy of Controls
The following diagram illustrates the hierarchy of controls, a fundamental safety principle for mitigating laboratory hazards. Reliance on PPE is the last line of defense.
Safe Handling Workflow
This workflow outlines the key procedural steps for safely handling potent tryptamines from receipt to disposal, ensuring safety at each stage.
References
- 1. biosynth.com [biosynth.com]
- 2. 404 Error - Page Not Found [cerilliant.com]
- 3. Lab Safety Manual: Working with Hazardous Materials | Hampshire College [hampshire.edu]
- 4. Preserving Potency: Storage and Handling Best Practices for 5-MeO-DMT [greenskybio.com]
- 5. safety.duke.edu [safety.duke.edu]
- 6. Chapter 6 Safe Handling of Hazardous Drugs - Page 27 [resources.aphon.org]
- 7. ehs.wisc.edu [ehs.wisc.edu]
- 8. cce.caltech.edu [cce.caltech.edu]
- 9. agnopharma.com [agnopharma.com]
- 10. une.edu [une.edu]
- 11. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 12. Controlled Substances Waste Management | Environment, Health & Safety [ehs.ucsf.edu]
- 13. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 14. actenviro.com [actenviro.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
